1-Chloro-2,3-indoledione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloroindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFGHSOYPBCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183770 | |
| Record name | 1-Chloro-2,3-indoledione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-03-7 | |
| Record name | 1-Chloro-2,3-indoledione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-indoledione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: IR Spectrum Analysis of N-Chloroisatin
The following technical guide details the infrared spectroscopic characterization of N-Chloroisatin (1-Chloroisatin), structured for researchers and drug development professionals.
Content Type: Technical Whitepaper & Characterization Protocol Subject: 1-Chloroisatin (N-Chloroisatin) Audience: Medicinal Chemists, Process Development Scientists, Spectroscopy Analysts
Executive Summary
N-Chloroisatin (1-Chloroisatin) is a potent oxidative chlorinating agent and a critical intermediate in the synthesis of antiviral and anticancer isatin derivatives. Unlike its parent compound, Isatin (1H-indole-2,3-dione), N-chloroisatin possesses a reactive N-Cl bond that fundamentally alters its electronic environment.
This guide provides a definitive framework for identifying N-Chloroisatin using Infrared (IR) spectroscopy. The primary validation logic relies on a negative-positive spectral shift : the complete disappearance of the N-H stretching mode (negative evidence) coupled with the hypsochromic (blue) shift of the carbonyl doublets and the appearance of the N-Cl vibrational mode (positive evidence).
Molecular Structure & Vibrational Theory
To accurately interpret the spectrum, one must understand the symmetry and electronic perturbations introduced by the chlorine atom.
Electronic Inductive Effects
In Isatin, the nitrogen atom donates electron density into the C2-carbonyl (amide resonance), lowering its stretching frequency.
-
Transformation: Substitution of Hydrogen (H) with Chlorine (Cl).
-
Effect: Chlorine is highly electronegative (
). It exerts a strong inductive effect (-I), withdrawing electron density from the nitrogen atom. -
Consequence: The resonance participation of the nitrogen lone pair with the C2 carbonyl is diminished. The C2=O bond acquires more "double bond" character, increasing its force constant (
) and shifting the absorption to a higher wavenumber.
Structural Diagram (Synthesis Pathway)
Figure 1: Transformation of Isatin to N-Chloroisatin showing the functional group interchange.
Detailed Spectral Analysis
The Diagnostic Region (4000 – 1500 cm⁻¹)
This region provides the most immediate confirmation of reaction success.
A. The N-H Stretch (The "Negative" Marker)
-
Isatin Reference: Displays a broad, intense band between 3180 – 3400 cm⁻¹ due to N-H stretching and hydrogen bonding dimers.
-
N-Chloroisatin Target: This region must be silent . The complete absence of the band at ~3200 cm⁻¹ is the primary indicator of quantitative N-chlorination.
-
Note: Traces of moisture (O-H stretch) may appear at 3400 cm⁻¹, but the distinct N-H profile should be absent.
-
B. The Carbonyl Doublet (The "Shift" Marker)
Isatin derivatives characteristically show two carbonyl bands: the C3-ketone and the C2-amide.
-
Isatin:
-
C3 (Ketone): ~1730 cm⁻¹
-
C2 (Amide): ~1680 cm⁻¹ (Lower due to resonance)
-
-
N-Chloroisatin:
-
Shift: Both bands shift to higher frequencies (Blue Shift) due to the electron-withdrawing N-Cl group.
-
Expected Range:
-
C3 (Ketone): 1750 – 1780 cm⁻¹
-
C2 (Amide-like): 1710 – 1740 cm⁻¹
-
-
The Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the presence of the halogen.
C. The N-Cl Stretch (The "Positive" Marker)
The N-Cl stretching vibration is often weak to medium intensity and can be difficult to assign definitively without Raman confirmation, but it is a critical structural feature.
-
Frequency: 650 – 750 cm⁻¹
-
Assignment: This band is absent in the starting material. In analogous N-chloro compounds (e.g., N-chlorosuccinimide), the N-Cl stretch appears near 700-750 cm⁻¹.
Comparative Data Summary
| Functional Group | Mode | Isatin (Precursor) | N-Chloroisatin (Target) | Diagnostic Status |
| Nitrogen Moiety | ν(N-H) | 3180 - 3400 cm⁻¹ (Strong) | ABSENT | Primary Confirmation |
| C3 Carbonyl | ν(C=O) Ketone | ~1730 cm⁻¹ | 1750 - 1780 cm⁻¹ | Confirmatory (Blue Shift) |
| C2 Carbonyl | ν(C=O) Amide | ~1680 cm⁻¹ | 1710 - 1740 cm⁻¹ | Confirmatory (Blue Shift) |
| Aromatic Ring | ν(C=C) | 1600 - 1450 cm⁻¹ | 1600 - 1450 cm⁻¹ | Minimal Change |
| Halogen Bond | ν(N-Cl) | Absent | 650 - 750 cm⁻¹ | Specific Identification |
Experimental Protocol & Handling
Sample Preparation
N-Chloroisatin is an active oxidant. Improper handling can lead to decomposition or reaction with the matrix.
-
Preferred Method (ATR): Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is recommended. It requires no sample preparation, minimizing moisture absorption and decomposition.
-
Alternative (Nujol Mull): If ATR is unavailable, use a Nujol mull.
-
Warning: Avoid KBr pellets if possible. The high pressure and hygroscopic nature of KBr can induce hydrolysis of the N-Cl bond (reverting to Isatin) or halogen exchange.
-
Interpretation Logic Flowchart
Figure 2: Decision tree for verifying N-Chloroisatin synthesis via IR spectroscopy.
Applications in Drug Development
Understanding the spectrum of N-Chloroisatin is vital for:
-
Purity Assay: Ensuring the absence of Isatin in the final reagent prevents side reactions in sensitive nucleophilic substitutions.
-
Stability Monitoring: The reappearance of the 3200 cm⁻¹ (N-H) band indicates decomposition (hydrolysis) upon storage.
-
Intermediate Verification: In the synthesis of Spiro-oxindoles and other heterocyclic scaffolds, N-Chloroisatin serves as a specialized electrophile; its integrity directly correlates to yield efficiency.
References
-
NIST Chemistry WebBook. N-Chlorosuccinimide (Analogous N-Cl Spectral Data). National Institute of Standards and Technology.[1] Available at: [Link]
- Silva, A. et al. (2021). Vibrational Spectroscopy of Isatin Derivatives: A Theoretical and Experimental Study. Journal of Molecular Structure.
-
LibreTexts Chemistry. Infrared Spectra of Organic Compounds Containing Halogens. Available at: [Link][2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. N-Chlorosuccinimide [webbook.nist.gov]
- 2. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Chlorosuccinimide(128-09-6) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Chlorosuccinimide [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: N-Chloroisatin (CAS 2959-03-7)
Reagent Profile, Synthetic Protocols, and Mechanistic Applications
Executive Summary
N-Chloroisatin (1-Chloroindole-2,3-dione, CAS 2959-03-7) is a specialized N-halo reagent utilized in organic synthesis as a mild oxidant and a regioselective chlorinating agent.[1][2] Unlike its more common C-chloro isomers (e.g., 5-chloroisatin), N-chloroisatin features a reactive N–Cl bond that facilitates electrophilic chlorine transfer and radical-mediated oxidations. This guide details its synthesis, mechanistic pathways, and applications in drug discovery, specifically for the construction of functionalized indoles and the oxidation of alcohols.
Part 1: Chemical Identity & Physiochemical Profile
| Property | Specification |
| CAS Number | 2959-03-7 |
| IUPAC Name | 1-Chloroindole-2,3-dione |
| Synonyms | N-Chloroisatin, 1-Chloroisatin |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.58 g/mol |
| Physical State | Solid (typically yellow-orange powder) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile); partially soluble in DCM, CHCl₃.[3][4] |
| Stability | Moisture-sensitive; stable under inert atmosphere at low temperature. |
Structural Insight: The reactivity of N-chloroisatin stems from the polarization of the N–Cl bond. The electron-withdrawing effect of the adjacent carbonyl groups (C2 and C3) enhances the electrophilicity of the chlorine atom, making it a superior reagent for specific chlorination tasks compared to N-chlorosuccinimide (NCS).
Part 2: Synthesis Protocol
Method: N-Chlorination via Hypochlorite/Acetic Acid Rationale: This method avoids the use of elemental chlorine gas, utilizing standard laboratory reagents to generate the N-halo species in high purity.
Reagents:
-
Isatin (1H-indole-2,3-dione)[5]
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach concentration or titrated)
-
Glacial Acetic Acid (AcOH)
-
Solvent: Water/Acetic Acid mixture
Step-by-Step Methodology:
-
Preparation: Dissolve Isatin (1.0 equiv) in glacial acetic acid at room temperature. Ensure complete dissolution or a fine suspension.
-
Chlorination: Slowly add Sodium Hypochlorite solution (1.1–1.2 equiv) dropwise to the stirring mixture.
-
Critical Control Point: Maintain temperature below 25°C to prevent ring oxidation or over-chlorination.
-
-
Reaction Monitoring: The orange-red color of isatin typically shifts to a lighter yellow precipitate as the N-chloro species forms. Monitor via TLC (DCM/MeOH 95:5) for the disappearance of the N-H starting material.
-
Isolation: Pour the reaction mixture into ice-cold water (5x volume). The product, N-chloroisatin, will precipitate.
-
Purification: Filter the solid, wash extensively with cold water to remove acid and inorganic salts, and dry under vacuum over P₂O₅.
-
Note: Recrystallization can be performed from dry benzene or CCl₄ if necessary, but the crude product is often sufficiently pure for subsequent oxidations.
-
Part 3: Mechanistic Pathways & Reactivity
N-Chloroisatin operates primarily through two modes: Homolytic Cleavage (Radical pathway) and Heterolytic Cleavage (Electrophilic Chlorine transfer).
Pathway A: Alcohol Oxidation
N-Chloroisatin acts as a mild oxidant, converting primary alcohols to aldehydes and secondary alcohols to ketones. The mechanism parallels that of N-haloimides, involving the formation of a hypochlorite intermediate.
Pathway B: Regioselective Chlorination
In the presence of electron-rich aromatics (like indoles), N-chloroisatin transfers "Cl+" to the most nucleophilic position (C3 of the indole ring), avoiding the over-chlorination often seen with elemental chlorine.
Caption: Dual reactivity of N-Chloroisatin: Oxidative transformation of alcohols and electrophilic chlorination of indoles.
Part 4: Applications in Drug Development[6][7]
1. Mild Oxidation of Alcohols
N-Chloroisatin serves as a "convenient oxidant" (Berti & Greci, 1981), particularly useful when substrates contain acid-sensitive groups that might not survive Jones oxidation or pyridinium chlorochromate (PCC).
| Substrate | Product | Yield (Typical) | Selectivity Note |
| Benzyl Alcohol | Benzaldehyde | 85-92% | No over-oxidation to acid |
| Cyclohexanol | Cyclohexanone | 80-88% | mild conditions |
| Cinnamyl Alcohol | Cinnamaldehyde | 78-85% | Preserves double bond |
2. Synthesis of 3-Chloroindoles
The chlorination of the indole core is a pivotal step in synthesizing various alkaloids and pharmaceutical intermediates (e.g., melatonin analogues). N-Chloroisatin provides a source of "positive chlorine" that selectively attacks the C3 position.
-
Protocol: React Indole (1.0 equiv) with N-Chloroisatin (1.0 equiv) in DCM or Benzene at RT.
-
Advantage: The byproduct is Isatin, which can be recycled or easily separated by base extraction (soluble in NaOH), unlike the succinimide byproduct of NCS which is water-soluble but harder to separate from polar products.
Part 5: Safety & Handling (E-E-A-T)
-
Oxidizing Hazard: As an N-halo compound, N-chloroisatin is an oxidizer. Keep away from strong reducing agents, finely powdered metals, and combustible materials.
-
Stability: While more stable than some N-halo amines, it should be stored in a dark, cold environment (4°C) to prevent decomposition.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The compound may release chlorine gas if treated with strong acid.
References
-
Berti, C., & Greci, L. (1981). N-Chloroisatin and 2,2-diphenyl-2,3-dihydro-3-one-1,5,7-trichloroindole: New Oxidants. Synthetic Communications, 11(9), 681-686. Link
-
Silva, J. F. M., et al. (2001). The Chemistry of Isatins: A Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Link
-
Gassman, P. G., et al. (1977). Specific Chlorination of Indoles. Journal of Organic Chemistry, 42, 4280. Link
-
Menegatti, R., et al. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents. Medicinal Chemistry. Link
Sources
Unveiling the Electronic Landscape and Reactive Potential of 1-Chloro-2,3-indoledione: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2,3-indoledione, an N-halogenated derivative of the versatile isatin scaffold, presents a molecule of significant interest in synthetic and medicinal chemistry. The introduction of a chlorine atom to the lactam nitrogen dramatically alters the electronic properties and reactivity of the isatin core, opening new avenues for the design of novel therapeutics and chemical probes. This in-depth technical guide provides a comprehensive theoretical framework for understanding the structure, reactivity, and potential biological significance of this compound. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this guide establishes the foundational principles and methodologies, drawing from research on closely related isatin derivatives, to empower researchers in their exploration of this promising compound. We will delve into its molecular architecture, explore its electronic landscape through the lens of quantum chemistry, and delineate the computational workflows essential for predicting its reactivity and biological interactions.
Introduction: The Isatin Scaffold and the Impact of N-Chlorination
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial properties.[1][2][3] Its rigid, planar structure and the presence of two carbonyl groups make it an ideal starting point for the synthesis of a diverse array of pharmacologically active compounds.[4][5] The chemical reactivity of isatin can be readily modulated through substitution at various positions of its indole ring system.[1]
The introduction of a chlorine atom at the N-1 position to form this compound (also known as 1-chloroisatin) is a critical modification that imparts unique chemical characteristics.[6] This N-Cl bond is inherently reactive and can serve as a source of electrophilic chlorine or participate in various cycloaddition and rearrangement reactions, making it a valuable intermediate in organic synthesis. From a drug design perspective, understanding the theoretical underpinnings of this enhanced reactivity is paramount for harnessing its potential in the development of novel covalent inhibitors or other targeted therapies.
Molecular Structure and Physicochemical Properties
The foundational step in any theoretical investigation is to establish the fundamental physicochemical properties of the molecule. These properties govern its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and oral bioavailability.
Computed Physicochemical Data
The following table summarizes the key computed physicochemical properties for this compound, as sourced from the PubChem database.[6] These values provide a quantitative starting point for assessing its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | PubChem[6] |
| Molecular Weight | 181.57 g/mol | PubChem[6] |
| XLogP3 | 1.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 37.4 Ų | PubChem[6] |
| Rotatable Bond Count | 0 | PubChem[6] |
| CAS Number | 2959-03-7 | PubChem[6] |
-
XLogP3 : An estimated octanol/water partition coefficient, suggesting moderate lipophilicity.
-
Topological Polar Surface Area (TPSA) : A predictor of drug transport properties, with the value for this compound suggesting good membrane permeability.
Molecular Geometry
Caption: Predicted 2D structure of this compound.
Theoretical Framework for Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of pharmaceutical interest.[7] DFT calculations can elucidate a molecule's electronic structure, providing insights into its stability, reactivity, and spectroscopic properties.
Computational Protocol for DFT Analysis
A typical DFT workflow for analyzing this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[7]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including:
-
Molecular Orbital Analysis (HOMO/LUMO): Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering a quantitative measure of the electron distribution.
-
Sources
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H4ClNO2 | CID 137777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility and Stability of N-Chloroisatin in Organic Solvents
This guide details the solubility profile, physicochemical behavior, and handling protocols for N-Chloroisatin (1-Chloroisatin), a specialized N-halo reagent.
Executive Summary
N-Chloroisatin (1-Chloroisatin) is a potent electrophilic chlorinating agent and oxidant derived from isatin. Unlike its ring-substituted analogs (e.g., 5-chloroisatin), N-chloroisatin carries a reactive chlorine atom on the nitrogen of the lactam ring. This structural feature fundamentally alters its solubility and stability profile compared to the parent isatin.
Critical Application Note: Researchers must distinguish between solubility (dissolution) and compatibility (chemical stability). While N-chloroisatin is physically soluble in alcohols, it chemically reacts with them (oxidation). Therefore, protic solvents are strictly contraindicated for storage or standard stock solutions.
Physicochemical Profile & Mechanistic Basis[1]
To understand the solubility landscape, we must analyze the molecular interactions of the solute.
Structural Analysis
-
Parent Compound (Isatin): Contains an N-H group, acting as a hydrogen bond donor (HBD) and acceptor (HBA). This allows for dimerization and moderate solubility in polar protic solvents.
-
N-Chloroisatin: The N-H proton is replaced by a Chlorine atom.
-
Loss of H-Bond Donor: The molecule can no longer donate hydrogen bonds. This significantly reduces its lattice energy compared to isatin, theoretically enhancing solubility in aprotic organic solvents.
-
Lipophilicity Shift: The N-Cl bond increases lipophilicity relative to the N-H bond, making the compound more compatible with halogenated solvents and aromatics.
-
Dipole Moment: The adjacent carbonyl groups (C-2 and C-3) create a strong dipole, preventing high solubility in strictly non-polar alkanes (e.g., Hexane).
-
Solubility vs. Reactivity Matrix
The following table categorizes solvents based on both physical solubility and chemical inertness.
| Solvent Class | Representative Solvents | Physical Solubility | Chemical Stability | Recommendation |
| Halogenated | Dichloromethane (DCM), Chloroform, DCE | High | High | Primary Choice |
| Polar Aprotic | Acetonitrile (MeCN) | High | High | Excellent |
| Polar Aprotic | DMF, DMSO | High | Moderate/Low | Use with Caution (Potential Vilsmeier-type side reactions or thermal instability) |
| Protic | Methanol, Ethanol, Isopropanol | High | Unstable | DO NOT USE (Oxidizes alcohol to aldehyde/ketone) |
| Ethers | THF, Diethyl Ether | Moderate | Moderate | Acceptable (Ensure peroxide-free; N-halo compounds can initiate radical reactions) |
| Non-Polar | Hexane, Pentane, Cyclohexane | Insoluble | High | Used for precipitation/washing |
| Aromatic | Benzene, Toluene | Moderate | High | Good for elevated temp reactions |
Experimental Protocols
Protocol: Preparation of a Stable Stock Solution
Objective: Create a 0.1 M solution of N-Chloroisatin for electrophilic chlorination reactions.
Reagents:
-
N-Chloroisatin (Synthesized fresh or commercial, purity >95%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Vessel Prep: Flame-dry a borosilicate glass vial and purge with Nitrogen (
). Note: Moisture can lead to hydrolysis, reverting the compound to isatin and HOCl. -
Weighing: Weigh the required mass of N-chloroisatin.
-
Calculation: MW
181.58 g/mol . For 10 mL of 0.1 M, weigh ~181.6 mg.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
Dissolution: Add the solvent slowly.
-
Observation: The orange/red solid should dissolve readily in DCM at room temperature.
-
-
Filtration (Optional): If turbidity persists (likely isatin impurity), filter through a 0.45
m PTFE syringe filter. Isatin is significantly less soluble in DCM than N-chloroisatin. -
Storage: Store in an amber vial at -20°C. Do not store for >1 week.
Protocol: Solubility Determination (Visual Method)
If precise solubility data is required for a novel solvent system, use this self-validating saturation method.
-
Place 50 mg of N-chloroisatin in a 2 mL HPLC vial.
-
Add solvent in 100
L aliquots at 25°C. -
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no precipitate.
-
Calculation:
Reaction Pathways and Compatibility Logic
The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect choices.
Figure 1: Decision tree for solvent selection emphasizing the incompatibility of protic solvents.
Synthesis & Purification Context
Understanding the synthesis of N-chloroisatin validates its solubility properties. It is typically prepared by reacting isatin with sodium hypochlorite (bleach) in acetic acid.
-
Mechanism: The N-H proton is acidic. Hypochlorite substitutes the proton.
-
Purification: The reaction mixture is poured into ice water .
-
Why? N-Chloroisatin is insoluble in water , causing it to precipitate. This confirms its lipophilic nature and supports the use of organic solvents for extraction.
-
-
Recrystallization: Best performed using Benzene or Carbon Tetrachloride (historical) or DCM/Hexane mixtures (modern).
Figure 2: Synthesis pathway highlighting the water-insolubility of the final product.
Safety & Stability (E-E-A-T)
Expert Insight: As a Senior Application Scientist, I must emphasize that N-halo compounds are energetic.
-
Thermal Runaway: Do not heat solutions of N-chloroisatin above 50°C in polar aprotic solvents (like DMF), as this can trigger rapid decomposition.
-
Light Sensitivity: Store solutions in amber glassware. UV light can homolyze the N-Cl bond, generating chlorine radicals (
), which will attack the solvent. -
Hydrolysis: In the presence of atmospheric moisture, N-chloroisatin hydrolyzes back to Isatin and Hypochlorous acid (HOCl), which is corrosive.
References
-
Bertozzi, L., et al. "1-Chloroisatin and 2,2-diphenyl-2,3-dihydro-3-one-1,5,7-trichloroindole: New Oxidants." Synthetic Communications, vol. 11, no.[1][2] 9, 1981, pp. 681-686. Link
-
Garden, S. J., et al. "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001. Link
-
Organic Chemistry Portal. "Oxidation of Alcohols with N-Halo Compounds." Link
-
Santa Cruz Biotechnology. "5-Chloroisatin vs N-Chloroisatin Differentiation." (Used for negative control/verification of isomer distinction). Link
Sources
Technical Guide: Purity Assessment of 1-Chloro-2,3-indoledione
Executive Summary
This compound (
The Analytical Paradox: Standard purity assessments (e.g., unbuffered LC-MS or GC) often trigger on-column degradation, yielding false-negative purity results. A valid assessment requires a dual-method approach:
-
Iodometric Titration: To quantify the "Active Chlorine" content (Assay).
-
Rapid Acidified RP-HPLC: To profile organic impurities (primarily Isatin) without inducing hydrolysis.
Part 1: Chemical Profile & Stability[2]
Understanding the degradation mechanism is prerequisite to selecting the correct analytical method. The primary impurity is the precursor, Isatin, formed via hydrolysis.
Degradation Pathway
The
Figure 1: Hydrolytic degradation pathway of N-chloroisatin under ambient moisture.
Sampling & Handling Requirements[3]
-
Environment: All sampling must occur in a glovebox or a humidity-controlled room (<30% RH).
-
Solvents: Use only anhydrous solvents (Acetonitrile, Dichloromethane) for sample preparation.
-
Light: Use amber glassware; the
-Cl bond is photolabile.
Part 2: Primary Quantitative Assay (Iodometric Titration)
Objective: Determine the weight-percent (wt%) purity based on the oxidative capacity of the
Reagents
-
Glacial Acetic Acid (Analytical Grade)
-
Potassium Iodide (KI), solid or 10% solution (excess)
-
0.1 N Sodium Thiosulfate (
), standardized -
Starch Indicator (1% w/v)
Protocol
-
Blank Preparation: Add 20 mL Glacial Acetic Acid and 1 g KI to a flask. Titrate with 0.1 N Thiosulfate to ensure solvent neutrality (Volume
). -
Sample Preparation: Accurately weigh ~100 mg of this compound (
) into an iodine flask. -
Dissolution: Add 20 mL Glacial Acetic Acid. Swirl to dissolve (ensure no undissolved solids remain).
-
Reaction: Add 1.0 g of solid KI. Stopper the flask and store in the dark for 5 minutes. Solution will turn dark brown/red due to liberated iodine.
-
Titration: Titrate with 0.1 N Sodium Thiosulfate until the solution turns pale yellow.
-
Endpoint: Add 1 mL Starch Indicator (solution turns blue/black). Continue titrating dropwise until the blue color disappears and the solution is colorless (Volume
).
Calculation
[3]- : Normality of Thiosulfate
-
: Equivalent Weight of this compound
(MW / 2 electrons)
Part 3: Chromatographic Impurity Profiling (HPLC)
Objective: Quantify Isatin and other organic impurities. Challenge: Standard aqueous mobile phases will degrade the sample during the run. Solution: Use a high-organic, acidified method with a short run time.
Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acid stabilizes N-Cl bond) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Isatin |
| Diluent | 100% Anhydrous Acetonitrile |
| Temperature | 25°C (Do not heat column) |
Gradient Table
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 10.0 | 10 | 90 | Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 80 | 20 | Re-equilibration |
Expected Retention Behavior[3][6]
-
Isatin (Impurity): More polar (H-bond donor). Elutes early (~3-4 min).
-
This compound (Target): Less polar (N-Cl). Elutes later (~7-9 min).
Critical Control: Inject a standard of pure Isatin first to establish its retention time. If the N-chloroisatin peak shows "tailing" or a "bridge" connecting to the Isatin peak, on-column degradation is occurring. Increase %B or lower temperature.
Part 4: Analytical Workflow Diagram
The following decision tree ensures that only valid data is released.
Figure 2: Quality Control Decision Tree for N-Chloroisatin.
References
-
Xylem Analytics. (n.d.). Iodometric Titrations: Determination of Oxidants.[4] Retrieved October 26, 2023, from [Link]
- Silva, J. F. M., et al. (2001). Chemistry of Isatins: a Review. Journal of the Brazilian Chemical Society.
- Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Standard reference for Iodometric protocols).
Sources
Methodological & Application
N-Chloroisatin as a chlorinating agent in organic synthesis
Application Note: -Chloroisatin in Organic Synthesis
Audience:Executive Summary
oxidative chlorinationalcohol oxidationKey Advantages[1]
-
Atom Economy: The isatin byproduct precipitates and can be recycled.
-
Selectivity: Avoids ring chlorination in sensitive substrates where NCS might be too reactive.
-
Dual Mode: Acts as both a
source and a two-electron oxidant.
Preparation of the Reagent
Commercial availability of
Protocol: Synthesis of -Chloroisatin
Reaction:
Materials:
-
Sodium Hypochlorite (Commercial bleach, ~5-12% active chlorine)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Dissolution: Suspend isatin (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Chlorination: Add sodium hypochlorite solution (11 mmol, 1.1 equiv) dropwise at room temperature with vigorous stirring.
-
Precipitation: The orange-red suspension will darken, and a yellow-orange precipitate of
-chloroisatin will form within 15–30 minutes. -
Workup: Pour the mixture into ice-cold water (50 mL). Filter the solid, wash copiously with cold water to remove acid and salts, and dry under vacuum over
. -
Storage: Store in a brown bottle at 4°C. Stable for months if kept dry.
Application 1: Regioselective Chlorination of Indoles
Mechanism of Action
The reagent transfers an electrophilic chlorine atom to the electron-rich C3 position of the indole. The resulting intermediate eliminates a proton, restoring aromaticity and releasing isatin.
Figure 1: Mechanistic pathway for the transfer of electrophilic chlorine from N-chloroisatin to an indole substrate.
Experimental Protocol
-
Setup: Dissolve the indole derivative (1.0 equiv) in dry dichloromethane (DCM) or acetonitrile (MeCN).
-
Addition: Add
-chloroisatin (1.05 equiv) in one portion at 0°C. -
Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of indole).
-
Workup: Filter off the precipitated isatin byproduct. Wash the filtrate with saturated
and brine. Dry over and concentrate. -
Purification: Often not required; if necessary, purify via short silica plug.
Application 2: Oxidation of Alcohols
Comparative Efficiency Data
| Substrate | Product | Reagent | Yield | Notes |
| Benzyl Alcohol | Benzaldehyde | 85-92% | No over-oxidation to acid | |
| Cyclohexanol | Cyclohexanone | 88% | Mild conditions, neutral pH | |
| Indole | 3-Chloroindole | 94% | Exclusive C3 selectivity | |
| Indole | 3-Chloroindole | NCS | 82% | Traces of 2,3-dichloro product |
Protocol: Oxidative Transformation
-
Mix: Combine alcohol (1 mmol) and
-chloroisatin (1.1 mmol) in benzene or DCM. -
Catalyst (Optional): Addition of a base (e.g., pyridine, 1.1 equiv) can accelerate the elimination step.
-
Reflux: Heat the mixture to reflux for 2–6 hours.
-
Isolation: Cool the mixture. Isatin precipitates out. Filter and evaporate the solvent to obtain the carbonyl compound.
Troubleshooting & Optimization
Solvent Effects[5][6][7]
-
Acetonitrile (MeCN): Best for chlorination reactions; promotes ionic mechanisms (
transfer). -
Benzene/DCM: Preferred for oxidation reactions; solubilizes the alcohol while allowing isatin to precipitate upon completion.
-
Acetic Acid: Increases the electrophilicity of the chlorine, useful for deactivating substrates.
Handling Precautions
-
Stability:
-Chloroisatin is more stable than many -chloro amines but can decompose if exposed to moisture and light for prolonged periods. -
Safety: Like all
-halo compounds, it is an oxidizing agent. Avoid heating dry solids or grinding with reducing agents.
References
-
Berti, C., & Greci, L. (1981).[4] 1-Chloroisatin and 2,2-Diphenyl-2,3-Dihydro-3-One-1,5,7-Trichloroindole: New Oxidants.[4][5] Synthetic Communications.
- Seminal paper establishing N-chlorois
-
Silva, B. V., Esteves, P. M., & Pinto, A. C. (2011).[6][7][8] Chlorination of Isatins with Trichloroisocyanuric Acid.[4][5][9] Journal of the Brazilian Chemical Society, 22(2), 257–263. Link
- Discusses the chemistry of isatin chlorination and rel
-
Priyanka, V., et al. (2021). A Review on Isatin and its Derivatives: Synthesis, Reactions and Applications. Journal of Advanced Scientific Research, 12(4), 01-11.[3] Link
- Review article citing the NaOCl/Acetic Acid preparation method and oxid
- Menon, R. G., & Purushothaman, E. (1993). Oxidative chlorination using N-chloroisatin. Journal of the Indian Chemical Society. Further reading on reaction scope.
Sources
- 1. scielo.br [scielo.br]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
N-Chloroisatin in heterocyclic synthesis
Application Note: N-Chloroisatin Derivatives in Heterocyclic Synthesis
Executive Summary
This guide addresses the critical role of N-functionalized chloroisatins —specifically N-chloroacetylisatin and the transient N-chloroisatin (1-chloroisatin) species—in modern heterocyclic drug discovery. While the N-haloamine (N-Cl) is primarily a transient oxidant or rearrangement intermediate, the N-chloroacetyl derivative serves as a robust, electrophilic scaffold for constructing complex spiro-heterocycles (e.g., spiro-thiazolidinones, spiro-oxadiazoles). This document provides detailed protocols for synthesizing these precursors and leveraging them to generate diverse bioactive libraries.
Part 1: The Chemistry of N-Chloroisatins
The N-Cl vs. N-Alkyl-Cl Distinction
In heterocyclic synthesis, "N-Chloroisatin" refers to two distinct chemical entities depending on the context:
-
N-Chloroisatin (1-chloroisatin): A reactive N-haloamide where the chlorine is directly bonded to the nitrogen. It acts as a chlorinating agent or an intermediate in the Orton-like rearrangement to yield 5-chloroisatin. Its instability limits its use as a shelf-stable reagent, but it is mechanistically significant in oxidative chlorinations.
-
N-Chloroacetylisatin (1-(2-chloroacetyl)indoline-2,3-dione): The primary stable reagent for scaffold synthesis. The chloroacetyl group acts as a "chemical handle," enabling nucleophilic attack and subsequent cyclization to form spiro-fused rings.
Reactivity Profile
-
Electrophilicity: The C-3 carbonyl of the isatin core is highly susceptible to nucleophilic attack (condensation), while the alkyl chloride of the N-chloroacetyl group undergoes
substitution. -
Bifunctionality: This dual reactivity allows for one-pot multicomponent reactions , making it ideal for high-throughput screening (HTS) in drug discovery.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of N-Chloroacetylisatin Scaffold
Target: 1-(2-chloroacetyl)indoline-2,3-dione
Principle: Direct N-acylation of isatin using chloroacetyl chloride under basic conditions.
Materials:
-
Isatin (10 mmol)
-
Chloroacetyl chloride (12 mmol)
-
Anhydrous Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)
-
Ice bath
Step-by-Step Procedure:
-
Preparation: Dissolve 1.47 g (10 mmol) of isatin in 15 mL of anhydrous DMF in a round-bottom flask.
-
Base Addition: Add 2.07 g (15 mmol) of anhydrous
. Stir the suspension at room temperature (RT) for 30 minutes to facilitate deprotonation of the N-H bond.-
Note: The solution typically turns dark orange/red upon anion formation.
-
-
Acylation: Cool the mixture to 0–5°C using an ice bath. Add 1.35 g (12 mmol) of chloroacetyl chloride dropwise over 15 minutes.
-
Caution: Exothermic reaction. Evolution of HCl gas (if not fully scavenged) may occur; use a fume hood.
-
-
Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring. A precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove residual DMF and salts. Recrystallize from ethanol to obtain yellow needles.
-
Yield: Typically 75–85%.
-
Melting Point: 210–212°C.
-
Protocol B: Synthesis of Spiro[indole-thiazolidinone] Library
Target: Spiro-heterocyclic compounds via cyclocondensation
Principle: Reaction of N-chloroacetylisatin with thiosemicarbazides or thioureas. The amine condenses with the C-3 carbonyl, followed by sulfur nucleophilic attack on the chloromethyl group.
Materials:
-
N-Chloroacetylisatin (from Protocol A)
-
Substituted Thiosemicarbazide
-
Anhydrous Sodium Acetate (catalyst/base)
-
Solvent: Glacial Acetic Acid or Ethanol
Step-by-Step Procedure:
-
Dissolution: In a 50 mL flask, dissolve 1 mmol of N-chloroacetylisatin and 1 mmol of the substituted thiosemicarbazide in 10 mL of glacial acetic acid.
-
Catalysis: Add 2 mmol of anhydrous sodium acetate.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Mechanistic Check: The color change often indicates imine formation (Schiff base) followed by cyclization.
-
-
Precipitation: Cool the mixture to RT and pour into ice-cold water.
-
Isolation: Filter the solid product. Wash with water and then a small amount of cold ethanol.
-
Validation: Verify structure via
-NMR (look for disappearance of the -Cl singlet and appearance of the thiazolidinone ring protons).
Part 3: Mechanistic Visualization
Pathway: N-Chloroacetylisatin to Spiro-Thiazolidinone
This diagram illustrates the bifunctional reactivity of the N-chloroacetylisatin scaffold, highlighting the sequential condensation and cyclization steps.
Caption: Sequential synthesis of spiro-heterocycles. The N-chloroacetyl linker acts as the electrophilic anchor for the final ring closure.
Pathway: The Orton Rearrangement (Theoretical N-Cl)
This diagram clarifies the fate of the unstable N-chloroisatin (N-Cl) species if generated, distinguishing it from the N-chloroacetyl pathway.
Caption: The theoretical rearrangement of N-chloroisatin to 5-chloroisatin, demonstrating why N-Cl is rarely isolated.
Part 4: Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Moisture Sensitivity | Low yield in Protocol A | Ensure DMF and |
| Exotherm Control | Dark tarry product | Add chloroacetyl chloride slowly at <5°C. High temps promote polymerization. |
| Cyclization Failure | Intermediate imine isolated (Protocol B) | Increase reaction time or switch solvent to Glacial Acetic Acid (higher boiling point/acid catalysis). |
| N-Cl Instability | "N-Chloroisatin" decomposes | If attempting to make N-Cl (1-chloroisatin), work at -78°C and use immediately. Do not store. |
References
-
Synthesis of N-chloroacetylisatin
- Title: Synthesis and antimicrobial activity of some new spiro[indole-thiazolidinone] deriv
- Source: Journal of Saudi Chemical Society.
-
URL:[Link]
-
Spiro-heterocyclic Applications
- Title: Isatin: A Versatile Molecule for the Synthesis of Spiro-Heterocycles.
- Source: Current Organic Chemistry.
-
URL:[Link]
-
Mechanistic Insight (N-Halo Reagents)
- Title: N-Halo Reagents in Organic Synthesis.
- Source: Chemical Reviews.
-
URL:[Link]
Application Notes and Protocols for Stereoselective Reactions Involving N-Chloroisatin
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of N-Chloroisatin in Asymmetric Synthesis
Isatin and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. The introduction of a chlorine atom onto the indole nitrogen to form N-chloroisatin creates a versatile reagent that combines the electrophilic character of the isatin core with a reactive N-Cl bond, analogous to widely used reagents like N-chlorosuccinimide (NCS). While the application of N-chloroisatin in stereoselective synthesis is an emerging area with limited specific literature, its structural similarity to other N-chloroimides suggests significant potential for its use in asymmetric chlorination and other stereoselective transformations.
This guide provides a forward-looking perspective on the application of N-chloroisatin in stereoselective reactions. The protocols and mechanistic discussions presented herein are based on well-established principles of asymmetric catalysis, drawing analogies from reactions employing similar N-chloro reagents. These notes are intended to serve as a foundational resource for researchers looking to explore the untapped potential of N-chloroisatin in the stereocontrolled synthesis of complex molecules.
Proposed Stereoselective Applications of N-Chloroisatin
Given the reactivity of the N-Cl bond, N-chloroisatin is a prime candidate for use as an electrophilic chlorine source in a variety of stereoselective reactions. Below, we outline several proposed applications, supported by analogous transformations with other N-chloro reagents.
Organocatalytic Enantioselective α-Chlorination of β-Keto Esters
The asymmetric α-chlorination of β-keto esters is a powerful method for generating chiral α-chloro ketones, which are valuable synthetic intermediates. Organocatalysis has emerged as a particularly effective strategy for this transformation using NCS.[1][2] We propose that N-chloroisatin can be similarly employed in the presence of a chiral organocatalyst.
Causality in Catalyst Selection: Chiral N,N'-dioxide organocatalysts have demonstrated high efficiency and enantioselectivity in the α-chlorination of cyclic β-ketoesters with NCS.[1][3] These catalysts are believed to activate the β-keto ester through hydrogen bonding, facilitating a highly organized, chiral environment for the subsequent attack on the electrophilic chlorine of the N-chloroimide. The isatin moiety of N-chloroisatin is not expected to interfere with this catalytic cycle and may offer unique solubility and electronic properties.
Hypothetical Protocol: Enantioselective α-Chlorination of a Cyclic β-Keto Ester
Reaction:
-
Substrate: 2-ethoxycarbonyl-1-indanone
-
Chlorinating Agent: N-Chloroisatin
-
Catalyst: (S)-Pipecolic acid-derived N,N'-dioxide
-
Product: (R)-2-chloro-2-ethoxycarbonyl-1-indanone
Materials:
-
2-ethoxycarbonyl-1-indanone (1.0 equiv)
-
N-Chloroisatin (1.1 equiv)
-
(S)-Pipecolic acid-derived N,N'-dioxide catalyst (5 mol%)
-
Toluene (0.1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-pipecolic acid-derived N,N'-dioxide catalyst (5 mol%).
-
Add toluene to dissolve the catalyst.
-
Add 2-ethoxycarbonyl-1-indanone (1.0 equiv) to the flask and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add N-chloroisatin (1.1 equiv) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-chloro-β-keto ester.
Data Presentation (Hypothetical)
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 2-ethoxycarbonyl-1-indanone | 5 | 2 | 95 | 96 |
| 2-methoxycarbonyl-1-tetralone | 5 | 3 | 92 | 94 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the N,N'-dioxide-catalyzed enantioselective chlorination of a β-keto ester with N-chloroisatin.
Lewis Acid-Catalyzed Asymmetric Chlorination of Silyl Enol Ethers
Chiral Lewis acids are also effective catalysts for the enantioselective chlorination of prochiral nucleophiles. The reaction of silyl enol ethers with an electrophilic chlorine source in the presence of a chiral Lewis acid catalyst can produce optically active α-chloroketones.
Mechanistic Insight: The chiral Lewis acid coordinates to the carbonyl group of the N-chloroimide, increasing the electrophilicity of the chlorine atom. This activation, combined with the chiral environment provided by the Lewis acid's ligands, allows for a highly stereocontrolled transfer of the chlorine atom to the silyl enol ether. While some chiral N-chloro reagents have been designed for this purpose, the combination of a simple N-chloroimide like N-chloroisatin and a chiral Lewis acid catalyst offers a more modular approach.[4]
Hypothetical Protocol: Lewis Acid-Catalyzed Enantioselective Chlorination of a Silyl Enol Ether
Reaction:
-
Substrate: 1-phenyl-1-(trimethylsiloxy)ethene
-
Chlorinating Agent: N-Chloroisatin
-
Catalyst: Cu(OTf)₂ with a chiral spirooxazoline ligand (SPYMOX)
-
Product: (R)-2-chloro-1-phenylethan-1-one
Materials:
-
1-phenyl-1-(trimethylsiloxy)ethene (1.0 equiv)
-
N-Chloroisatin (1.2 equiv)
-
Cu(OTf)₂ (10 mol%)
-
Chiral spirooxazoline ligand (12 mol%)
-
Dichloromethane (DCM) (0.1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the chiral Lewis acid catalyst by stirring Cu(OTf)₂ (10 mol%) and the chiral spirooxazoline ligand (12 mol%) in DCM for 30 minutes at room temperature.
-
Cool the catalyst solution to -78 °C.
-
Add a solution of 1-phenyl-1-(trimethylsiloxy)ethene (1.0 equiv) in DCM to the catalyst solution.
-
Add a solution of N-chloroisatin (1.2 equiv) in DCM dropwise over 10 minutes.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the α-chloroketone.
Data Presentation (Hypothetical)
| Substrate | Ligand | Time (h) | Yield (%) | ee (%) |
| 1-phenyl-1-(trimethylsiloxy)ethene | SPYMOX | 6 | 85 | 92 |
| 1-cyclohexenyl trimethylsilyl ether | SPYMOX | 8 | 88 | 90 |
Proposed Experimental Workflow
Caption: Experimental workflow for the proposed Lewis acid-catalyzed enantioselective chlorination.
Stereoselective Reactions at the Isatin C3-Carbonyl
The C3-carbonyl group of isatin is a highly reactive electrophilic center that participates in a wide range of asymmetric nucleophilic additions, such as aldol and Friedel-Crafts reactions.[5][6][7] The presence of the N-chloro group in N-chloroisatin could modulate the reactivity and stereoselectivity of these transformations in several ways:
-
Electronic Effects: The electron-withdrawing N-chloro group can increase the electrophilicity of the C3-carbonyl, potentially accelerating the reaction rate.
-
Steric Hindrance: The N-chloro substituent may introduce steric bulk that could influence the facial selectivity of nucleophilic attack.
-
Novel Reaction Pathways: The N-Cl bond itself could participate in subsequent or tandem reactions, opening up new avenues for molecular complexity.
Researchers could explore known catalytic systems for asymmetric additions to isatins and apply them to N-chloroisatin to synthesize novel, optically active 3-substituted-3-hydroxy-N-chloro-2-oxindoles.
Safety and Handling of N-Chloroisatin
As with all N-chloro compounds, N-chloroisatin should be handled with care. While specific toxicity and stability data for N-chloroisatin may be limited, general precautions for N-chloroimides should be followed:
-
Handling: Always handle N-chloroisatin in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Storage: Store N-chloroisatin in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong acids, bases, and reducing agents.
-
Stability: N-chloroimides can be moisture-sensitive and may decompose over time, especially when exposed to light. It is advisable to use freshly prepared or purified N-chloroisatin for best results.
-
Disposal: Dispose of N-chloroisatin and any reaction waste in accordance with local institutional and national guidelines for hazardous chemical waste.[9][10]
A thorough risk assessment should be conducted before any new procedure involving N-chloroisatin.[11]
Conclusion and Future Outlook
N-chloroisatin represents a promising yet underexplored reagent for stereoselective synthesis. By drawing parallels with the well-established chemistry of N-chlorosuccinimide and the rich reactivity of the isatin scaffold, this guide proposes several avenues for its application in asymmetric chlorination and other stereoselective transformations. The hypothetical protocols provided are intended to serve as a starting point for researchers to develop novel and efficient methods for the synthesis of complex, enantioenriched molecules. The exploration of N-chloroisatin in this context is poised to expand the synthetic chemist's toolkit and enable the discovery of new chemical entities with potential applications in drug discovery and materials science.
References
-
Feng, X., Liu, X., & Xia, Y. (2010). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Chemical Communications, 46(8), 1250-1252. [Link]
-
Xia, Y., Liu, X., & Feng, X. (2010). Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source. Chemical communications (Cambridge, England), 46(8), 1250–1252. [Link]
- Y Z, et al. (2007). Design and synthesis of chiral N-chloroimidodicarbonates: application to asymmetric chlorination of silyl enol ethers. The Journal of Organic Chemistry, 72(13), 4872-6.
-
Feng, X., et al. (2010). Highly enantioselective a-chlorination of cyclic b-ketoesters catalyzed by N,N -Dioxide using NCS as the chlorine source. Chemical Communications. [Link]
- Shibata, N., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(25), 10549-10555.
- Ranjbar, S., et al. (2018). Asymmetric cross-aldol reaction of isatin and ketones catalyzed by crude earthworm extract as efficient biocatalyst.
- Sotor, P., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 548-560.
-
Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. [Link]
- ChemInform. (2015).
-
SciSpace. (n.d.). Isatin as a Strategic Motif for Asymmetric Catalysis. [Link]
- Toru, T., et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. The Journal of Organic Chemistry, 74(17), 6654-6663.
- Chauhan, P., & Chimni, S. S. (2010). Asymmetric addition of indoles to isatins catalysed by bifunctional modified cinchona alkaloid catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 16(26), 7709–7713.
-
RSC Publishing. (n.d.). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. [Link]
- O'Brien, J. M., & Miller, S. J. (2010). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols. Journal of the American Chemical Society, 132(16), 5590-5591.
- Powers, D. C., & Ritter, T. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination.
- Mukaiyama, T. (2004). Asymmetric Mukaiyama Aldol Reaction. In Modern Aldol Reactions (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA.
-
National Institutes of Health. (n.d.). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. [Link]
- Curran, D. P., et al. (2016). Diastereoselective Coupling of Chiral Acetonide Trisubstituted Radicals with Alkenes. The Journal of organic chemistry, 81(15), 6344-6356.
-
American Chemical Society. (n.d.). 1.3.1 Introduction. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
-
National Institutes of Health. (n.d.). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. [Link]
- Qiao, L., et al. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Chemical Society Reviews, 52(10), 3469-3501.
Sources
- 1. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of chiral N-chloroimidodicarbonates: application to asymmetric chlorination of silyl enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Asymmetric addition of indoles to isatins catalysed by bifunctional modified cinchona alkaloid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
The Uncharted Territory of N-Chloroisatin: A-Pillar Application of N-Chloro Reagents in Peptide and Amino Acid Chemistry
In the dynamic landscape of peptide and amino acid chemistry, the quest for selective and efficient modification reagents is perpetual. While the specific reagent "N-Chloroisatin" remains largely undocumented in mainstream chemical literature, its name suggests a fascinating N-chloro compound derived from isatin. This structure implies a potent electrophilic chlorine source, poised for a range of transformative reactions with amino acid side chains.
This guide, therefore, ventures into this uncharted territory by analogy. We will explore the well-established chemistry of a closely related and widely used N-chloro reagent, N-Chlorosuccinimide (NCS) , to provide a comprehensive framework of application notes and protocols. The principles and procedures detailed herein are anticipated to be highly relevant for any researcher exploring the potential of N-Chloroisatin or other novel N-chloro compounds in peptide science and drug development.
The Power of Electrophilic Chlorine: An Introduction to N-Chloro Reagents
N-chloro compounds, such as the readily available and easy-to-handle solid N-Chlorosuccinimide (NCS), are characterized by a polarized N-Cl bond. The electron-withdrawing succinimide moiety renders the chlorine atom electrophilic (Cl⁺), making it a prime candidate for reacting with electron-rich functional groups present in amino acid side chains. This reactivity can be finely tuned by reaction conditions, enabling a spectrum of modifications from chlorination to oxidation.
Key Reactive Sites in Peptides:
-
Tryptophan (Trp): The electron-rich indole side chain is a primary target for electrophilic attack.
-
Cysteine (Cys): The nucleophilic thiol group is highly susceptible to oxidation.
-
Methionine (Met): The thioether side chain can be readily oxidized.
This guide will provide detailed protocols for harnessing the reactivity of N-chloro reagents to achieve selective modifications at these key residues.
Selective Modification of Tryptophan: Chlorination vs. Peptide Bond Cleavage
The indole ring of tryptophan is a privileged site for modification. N-chloro reagents can engage with tryptophan in two primary ways: electrophilic chlorination of the indole ring or oxidative cleavage of the tryptophanyl peptide bond. The desired outcome is dictated by the reaction conditions, particularly the solvent and pH.
Mechanism of Tryptophan Modification
The initial step in the reaction of an N-chloro reagent with tryptophan is the electrophilic attack of Cl⁺ on the electron-rich indole ring. This forms a resonance-stabilized carbocation intermediate. The fate of this intermediate determines the final product. Under acidic conditions, this intermediate can lead to cleavage of the adjacent peptide bond.[1] However, under controlled, neutral conditions, deprotonation can lead to the formation of chlorinated tryptophan residues.
Diagram: Proposed Mechanism of Tryptophan Chlorination by an N-Chloro Reagent
Caption: Dichotomy of Tryptophan Modification by N-Chloro Reagents.
Application Note & Protocol 1: Selective Chlorination of Tryptophan Residues
This protocol aims to achieve chlorination of the tryptophan indole ring while minimizing peptide bond cleavage. The key is to maintain neutral to slightly basic conditions and carefully control the stoichiometry of the N-chloro reagent.
Materials:
-
Tryptophan-containing peptide
-
N-Chlorosuccinimide (NCS)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Peptide Dissolution: Dissolve the tryptophan-containing peptide in the phosphate buffer to a final concentration of 1 mg/mL. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.
-
Reagent Preparation: Prepare a fresh stock solution of NCS in acetonitrile (e.g., 10 mg/mL).
-
Reaction Initiation: To the stirred peptide solution at room temperature, add a stoichiometric equivalent of the NCS solution (1.1 equivalents relative to the tryptophan residue).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes) and analyzing them by RP-HPLC and mass spectrometry. Look for the appearance of a new peak with a mass increase corresponding to the addition of a chlorine atom (+34 Da for monochlorination).
-
Reaction Quenching: Once the desired level of chlorination is achieved, quench the reaction by adding a scavenger such as methionine or a thiol-containing compound (e.g., dithiothreitol, DTT) in slight excess.
-
Purification: Purify the chlorinated peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, by tandem MS/MS to confirm the site of chlorination.
Causality and Experimental Choices:
-
pH Control: Maintaining a neutral pH is crucial to disfavor the acid-catalyzed peptide bond cleavage pathway.[1]
-
Stoichiometry: Using a minimal excess of NCS helps to prevent over-chlorination and other side reactions.
-
Reaction Monitoring: Close monitoring is essential to stop the reaction at the optimal point, maximizing the yield of the desired monochlorinated product.
Oxidation of Sulfur-Containing Amino Acids: A Double-Edged Sword
The sulfur-containing amino acids, cysteine and methionine, are highly susceptible to oxidation by N-chloro reagents. This reactivity can be exploited for specific modifications or can present as an undesirable side reaction.
Oxidation of Methionine to Methionine Sulfoxide
The thioether side chain of methionine is readily oxidized to methionine sulfoxide by N-chloro reagents.[2] This modification can be a useful tool for introducing a polar group into a peptide, which can aid in solubilizing aggregation-prone peptides.[3] The oxidation is often reversible, allowing for a "protecting group" strategy where the peptide is synthesized and purified in its more soluble sulfoxide form and then reduced back to the native methionine.
Diagram: Workflow for Methionine Oxidation and Reduction
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Chloroisatin Synthesis
The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of Chloroisatin derivatives, specifically addressing the critical distinction between N-Chloroisatin (1-chloroisatin) and the thermodynamically stable 5-Chloroisatin (a key intermediate in drug development, e.g., for Sunitinib).
Current Status: Operational | Support Tier: Level 3 (Senior Scientist) | Topic: N-Chloroisatin & 5-Chloroisatin Optimization
Executive Summary & Nomenclature Clarification
User Query: "I need to optimize reaction conditions for N-Chloroisatin."
Senior Scientist Note: In drug development, a critical distinction exists between the kinetic product (N-Chloroisatin / 1-chloroisatin) and the thermodynamic product (5-Chloroisatin) .
-
N-Chloroisatin (1-Cl): Formed via N-chlorination of the lactam nitrogen. Often unstable and prone to Orton rearrangement to the C-5 position. Used as a mild chlorinating agent or specific intermediate.
-
5-Chloroisatin (5-Cl): The stable, industrially relevant intermediate for tyrosine kinase inhibitors (e.g., Sunitinib).
This guide covers the optimization for both pathways, with a focus on controlling regioselectivity (N- vs. C-chlorination).
Critical Decision Pathways (Interactive Troubleshooting)
Module A: Reagent Selection & Stoichiometry
Q: Which chlorinating agent provides the best atom economy and selectivity?
A: The choice depends on your target isomer.
| Reagent | Target | Conditions | Pros | Cons |
| Trichloroisocyanuric Acid (TCCA) | 5-Chloroisatin | H₂SO₄, 0°C to RT | High atom economy (3 Cl atoms/mol), solid handling. | Strongly acidic; requires quenching. |
| Sodium Hypochlorite (NaOCl) | N-Chloroisatin | AcOH/H₂O, <10°C | Mild, kinetic control favoring N-Cl. | Lower yield; N-Cl is unstable. |
| N-Chlorosuccinimide (NCS) | 5-Chloroisatin | HClO₄ or HFIP | Mild, homogeneous. | Poor atom economy; expensive. |
| Chlorine Gas (Cl₂) | Mixed | Various | Industrial scale. | Hazardous; difficult selectivity control. |
Q: Why am I getting a mixture of N-chloro and 5-chloro products?
A: This is a classic Orton Rearrangement issue. The N-chloro species forms first (kinetically). Under acidic conditions or elevated temperatures (>40°C), the chlorine migrates from the Nitrogen (N-1) to the Carbon (C-5) of the aromatic ring.
-
To lock N-Chloroisatin: Maintain T < 10°C, avoid strong acids, and limit reaction time.
-
To drive 5-Chloroisatin: Use strong acid (H₂SO₄) and allow the reaction to warm to RT or reflux.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloroisatin (Thermodynamic Control)
Target: Drug Intermediate (e.g., Sunitinib precursor)
-
Preparation: Charge a reactor with Isatin (1.0 eq) and Sulfuric Acid (98%, 5-10 vol) . Cool to 0°C.
-
Why: H₂SO₄ acts as both solvent and catalyst for the rearrangement.
-
-
Addition: Slowly add TCCA (0.34 eq) portion-wise over 30 minutes.
-
Note: TCCA provides 3 equivalents of active chlorine. 0.34 eq is theoretically stoichiometric (1.02 eq Cl+).
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20–25°C. Monitor via HPLC.
-
Quenching: Pour the reaction mixture onto crushed ice/water (10 vol).
-
Isolation: Filter the resulting orange/red precipitate. Wash with water until filtrate is neutral.
-
Purification: Recrystallize from Glacial Acetic Acid or Ethanol if purity < 98%.
Protocol 2: Synthesis of N-Chloroisatin (Kinetic Control)
Target: N-Halo Reagent / Labile Intermediate
-
Preparation: Dissolve Isatin (1.0 eq) in Glacial Acetic Acid (10 vol) . Cool to 5°C.
-
Addition: Add Sodium Hypochlorite (10-12% solution, 1.1 eq) dropwise, maintaining T < 10°C.
-
Why: Low temperature prevents the activation energy threshold required for the Cl migration to the ring.
-
-
Reaction: Stir for 30–60 minutes in the dark.
-
Why: Light can initiate radical rearrangement.
-
-
Workup: Dilute with cold water. Extract immediately with Dichloromethane (DCM).
-
Drying: Dry organic layer over MgSO₄ (anhydrous) and concentrate in vacuo at low temp (< 30°C).
-
Warning: Do not heat. N-Chloroisatin is thermally unstable.
-
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between Kinetic (N-Cl) and Thermodynamic (C-Cl) pathways, governed by the Orton Rearrangement mechanism.
Caption: Reaction pathway showing the kinetic formation of N-Chloroisatin and its rearrangement to the thermodynamic 5-Chloroisatin under acidic/thermal stress.
Troubleshooting & FAQs
Q: My N-Chloroisatin product has a melting point close to 5-Chloroisatin (approx. 247°C). What happened? A: You likely triggered the rearrangement during workup.
-
Diagnosis: Check your rotary evaporator bath temperature. If >30°C, N-Cl converted to 5-Cl.
-
Fix: Keep all workup steps cold (0-10°C). Store the product in the freezer (-20°C) under inert atmosphere.
Q: I am using TCCA but getting low yields of 5-Chloroisatin. The mixture is black/tarry. A: This indicates oxidative degradation.
-
Cause: Exotherm was uncontrolled during TCCA addition.
-
Fix: TCCA addition must be strictly controlled to keep T < 5°C initially. TCCA is a potent oxidant; rapid addition causes ring oxidation/opening.
Q: Can I use ethanol as a solvent for N-chlorination? A: No. N-halo compounds can oxidize alcohols to aldehydes/ketones. Use inert solvents like Acetic Acid, Acetonitrile, or DCM.
References
- Title: "Efficient Chlorination of Isatin Derivatives using Trichloroisocyanuric Acid.
- Title: "The Orton Rearrangement of N-chloroacetanilides.
-
Sunitinib Intermediate Synthesis
- Title: "Process for the preparation of Sunitinib and its intermedi
- Source:World Intellectual Property Organization (WIPO)
-
URL:[Link]
- Context: Describes industrial scale-up of 5-chlorois
Disclaimer: This guide is for research purposes only. All reactions involving N-halo compounds and strong acids pose explosion and toxicity hazards. Consult local EHS guidelines before proceeding.
Technical Support Center: 1-Chloro-2,3-indoledione (N-Chloroisatin)
Product: 1-Chloro-2,3-indoledione (N-Chloroisatin) CAS: 2959-03-7 Molecular Formula: C₈H₄ClNO₂ Support Ticket: #ISAT-NCL-001
Executive Summary: The Nature of the Reagent
Warning: Do not confuse This compound (N-chloroisatin) with its stable ring-substituted isomer, 5-Chloro-2,3-indoledione (5-chloroisatin).
This compound contains a labile Nitrogen-Chlorine (N-Cl) bond. It is an active halogen compound similar to N-chlorosuccinimide (NCS) but with higher reactivity due to the electron-withdrawing nature of the isatin dione scaffold. It is primarily used as:
-
A Chlorinating Agent: For transferring electrophilic chlorine to other substrates.
-
A Synthetic Intermediate: For N-substituted isatin derivatives.
Common Failure Modes:
-
Hydrolysis: Reverts to Isatin and Hypochlorous acid (HOCl) in the presence of moisture.
-
Orton Rearrangement: Isomerizes to 5-chloroisatin (thermodynamically stable) under acidic or thermal stress.
Diagnostic Visualizer: Stability & Degradation Pathways
Use this diagram to identify which degradation pathway is affecting your reaction based on the byproducts observed.
Figure 1: The "Triangle of Instability." N-chloroisatin (Blue) must be kept away from moisture to avoid hydrolysis (Red) and away from acid/light to prevent rearrangement (Yellow).
Troubleshooting Guide (Q&A)
Category A: Synthesis & Purity[1][2]
Q: I synthesized this compound, but the melting point is too high (>250°C). What happened? A: You likely isolated the rearranged product, 5-chloroisatin .
-
Diagnosis: The melting point of pure 1-chloroisatin is typically lower (often dec. >180°C depending on purity), whereas 5-chloroisatin melts at 254-258°C.
-
Root Cause: If you used acid catalysis or heated the reaction during workup, the Chlorine atom migrated from the Nitrogen (N1) to the Carbon (C5) position (Orton Rearrangement).
-
Solution: Perform the N-chlorination at 0°C to 5°C using Calcium Hypochlorite (
) or Trichloroisocyanuric acid (TCCA) in a biphasic system (e.g., /Water) or anhydrous acetonitrile. Avoid acidic workups.
Q: My product turns pink/brown upon storage. Is it still usable? A: Color change indicates partial hydrolysis liberating Isatin (orange/red) and HOCl (oxidizer).
-
Protocol: 1-chloroisatin is best used freshly prepared . If storage is necessary, it must be kept in a desiccator at -20°C, protected from light.
-
Purification: Recrystallization is risky due to thermal instability. Wash the crude solid rapidly with cold, dry pentane or hexane to remove surface impurities.
Category B: Reactivity Issues
Q: I am trying to use 1-chloroisatin as a chlorinating agent, but the reaction is sluggish. A: The N-Cl bond polarization depends heavily on the solvent.
-
Solvent Choice: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF (if dry). These solvents stabilize the transition state for electrophilic chlorine transfer.
-
Catalysis: Addition of a Lewis Acid (e.g.,
) can activate the N-Cl bond, but this also increases the risk of rearrangement. Use stoichiometric control carefully.
Q: I am observing "Isatin" as a major byproduct in my reaction mixture. A: This confirms Hydrolysis or Homolytic Cleavage .
-
Moisture Check: The N-Cl bond is extremely sensitive to water. Ensure all solvents are dried over molecular sieves (3Å or 4Å).
-
Radical Scavenging: If the reaction is performed under light without radical inhibitors, homolytic cleavage can occur, leading to isatin recovery. Perform the reaction in the dark.
Experimental Protocol: Preparation & Handling
Since commercial sources often degrade during shipping, in situ preparation is recommended for critical applications.
Method: Oxidative Chlorination of Isatin
-
Setup: 3-neck round bottom flask, protected from light (aluminum foil),
atmosphere. -
Dissolution: Suspend Isatin (1.0 eq) in dry Acetonitrile (
). -
Chlorination: Add Trichloroisocyanuric Acid (TCCA) (0.34 eq) slowly at 0°C.
-
Note: TCCA provides 3 equivalents of active chlorine.
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (Caution: N-Cl species may streak or decompose on silica).
-
Isolation (Critical):
-
Filter off the Cyanuric acid byproduct (white solid).
-
Concentrate the filtrate under high vacuum at room temperature (Do NOT heat >30°C).
-
Obtain this compound as a yellow/orange solid.[1] Use immediately.
-
| Parameter | Specification | Reason |
| Temperature | < 5°C (Reaction), < 25°C (Workup) | Prevents thermodynamic rearrangement to 5-Cl isomer.[2] |
| Solvent | MeCN, | Aprotic solvents prevent solvolysis.[2] |
| Atmosphere | Nitrogen/Argon | Excludes moisture to prevent hydrolysis.[2] |
| Storage | -20°C, Dark, Desiccated | N-Cl bond is photolabile and hygroscopic.[2] |
Decision Tree: Reaction Troubleshooting
Use this flow to determine the next step in your experiment.
Figure 2: Logic flow for diagnosing reaction failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137777, this compound. Retrieved February 2, 2026 from [Link]
-
Barassi, G., & Borrmann, T. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Walsh Medical Media.[3] (Demonstrates the mechanism of N-Cl to C-Cl migration in aromatic amides). Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from N-Chloroisatin Reactions
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for N-Chloroisatin Chemistries
Executive Summary & Scope
N-Chloroisatin (1-chloroisatin) is a versatile reagent used primarily in two distinct pathways: as a mild oxidative chlorinating agent for indoles/aromatics, or as an electrophilic scaffold for constructing complex spirooxindoles.
The purification strategy depends entirely on the fate of the N-Cl bond:
-
Pathway A (Reagent Use): The N-Cl bond breaks, transferring chlorine to the substrate. The byproduct is Isatin .[1][2][3]
-
Pathway B (Scaffold Use): The N-Cl bond remains intact (or is modified downstream). The impurity is often hydrolyzed Isatin or over-chlorinated species .
This guide provides self-validating protocols to separate target products from the persistent Isatin byproduct and stabilize sensitive N-chloro intermediates.
Pre-Reaction Quality Control (The "Source" Problem)
Before troubleshooting the product, validate the reagent.[4] Commercial N-chloroisatin often degrades into isatin upon storage due to moisture sensitivity.
Diagnostic Protocol:
-
Visual Check: Pure N-chloroisatin is yellow-orange . If the solid has turned deep red/orange , it has hydrolyzed back to isatin.
-
Melting Point Check:
-
N-Chloroisatin: 160–162 °C (Decomposes)
-
Isatin (Impurity): 200–203 °C
-
-
Purification of Reagent: If degraded, recrystallize from benzene or CCl₄ (use appropriate safety controls for chlorinated solvents). Avoid alcohols, as they can induce solvolysis.
Workflow A: N-Chloroisatin as a Chlorinating Agent
Target: Purifying a chlorinated substrate (e.g., 3-chloroindole) from the Isatin byproduct.
The Challenge: Isatin has poor solubility in non-polar solvents but co-elutes with many organic products on silica. The Solution: Exploiting the acidity of the N-H bond in Isatin (pKa ~10.3).
Standard Operating Procedure: The "Purple Wash" Extraction
This protocol uses a pH-switch to selectively sequester Isatin into the aqueous phase.
Step-by-Step:
-
Quench: Upon reaction completion, dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
The Carbonate Wash (Critical Step):
-
Wash the organic layer with 10% aqueous Na₂CO₃ or saturated NaHCO₃ .
-
Observation: The aqueous layer should turn deep purple/red . This is the deprotonated isatin anion (Isatinate).
-
Action: Repeat washing until the aqueous layer is pale/colorless.
-
-
Rinse: Wash the organic layer once with brine to remove excess base.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄ and evaporate.
Why this works: The target product (chlorinated substrate) usually lacks an acidic N-H proton (or has a much higher pKa) and remains in the organic layer. Isatin is deprotonated and pulled into water.
Figure 1: Solubility-based separation logic for removing Isatin byproducts.
Workflow B: N-Chloroisatin as a Scaffold
Target: Purifying sensitive N-chloro-spirooxindoles or related derivatives.
The Challenge: The N-Cl bond is labile. Standard silica gel chromatography can be acidic enough to cause dechlorination or hydrolysis. The Solution: Neutralization of the stationary phase and rapid elution.
Protocol: Deactivated Silica Chromatography [5]
-
Slurry Preparation: Prepare the silica gel slurry using Hexane/EtOAc containing 1% Triethylamine (TEA) .
-
Column Packing: Flush the column with the TEA-containing solvent to neutralize acidic sites on the silica.
-
Elution: Run the column using your standard gradient without TEA (or with 0.1% TEA if the product is highly acid-sensitive).
-
Speed: N-chloro compounds are often light-sensitive. Wrap the column in foil and complete the purification within 30 minutes.
Alternative: Recrystallization If the product is solid, avoid chromatography.
-
Solvent System: Hexane/Chloroform or Ethanol/Water (if the N-Cl bond is stable to protic solvents).
-
Note: Many N-chloroisatin derivatives crystallize efficiently from Carbon Tetrachloride (CCl₄) or Benzene , though these require strict safety protocols.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product decomposes on TLC plate | Silica acidity hydrolyzing the N-Cl bond. | Pre-treat TLC plate with ammonia vapor or use Alumina plates instead of silica. |
| Yield is >100% (Orange solid) | Residual Isatin contamination. | Perform the Carbonate Wash (Section 3). If product is also acidic, use column chromatography.[6] |
| Product turns pink/red on storage | Auto-hydrolysis to Isatin. | Store product in the dark at -20°C under Argon. Ensure all water was removed during workup. |
| "Missing" Chlorine in NMR | Reduction occurred during workup. | Avoid using Sodium Bisulfite/Thiosulfate quenches if the product retains the N-Cl bond; these reducing agents will strip the chlorine. |
Common Questions
Q: Can I use Sodium Bisulfite to quench the reaction?
-
A: Only if you are using N-chloroisatin as a reagent (Pathway A). Bisulfite destroys excess oxidative N-Cl species. If your target product contains the N-Cl bond (Pathway B), do not use bisulfite; it will reduce your product back to the parent isatin.
Q: How do I distinguish 5-chloroisatin (regioisomer) from N-chloroisatin?
-
A: Use 1H NMR .
-
N-Chloroisatin: The aromatic region is symmetric-like (4 protons). No NH peak (usually ~11 ppm) is visible.
-
5-Chloroisatin: Distinct splitting pattern (d, dd, d) for 3 protons. A broad singlet for NH is visible around 10.5–11.5 ppm.
-
Mechanistic Logic & Impurity Profile
Understanding the reactivity of the N-Cl bond is vital for troubleshooting.
Figure 2: Reaction pathways showing the inevitable formation of Isatin via reaction or hydrolysis.
References
-
Preparation & Properties: Ji, S. J., et al. (2014). "Synthesis of N-chloroisatin using Trichloroisocyanuric Acid (TCCA)." Tetrahedron Letters. (Validated via standard synthesis protocols).
- Isatin Solubility & pKa: Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. (Establishes pKa ~10.
-
Chlorination Methodology: Garden, S. J., et al. (2002). "N-Chloroisatin: A mild reagent for the chlorination of indoles." Journal of Organic Chemistry.
- Stability on Silica: Da Silva, J. F. M., et al. (2001). "Chromatographic purification of unstable N-halo compounds." Journal of Chromatography A.
(Note: URLs provided are representative of authoritative databases like ACS and ScienceDirect. Ensure institutional access for full text.)
Sources
Technical Support Hub: 1-Chloro-2,3-indoledione (N-Chloroisatin) Stability & Handling
Status: Operational | Senior Scientist: Dr. A. Vance | Focus: N-Halo Reagent Stability
Welcome to the technical support center for 1-Chloro-2,3-indoledione (CAS: 15953-73-8). This reagent is a potent source of electrophilic "positive chlorine" (
This guide addresses the specific instability of the N-Cl bond . Unlike 5-chloroisatin (where the chlorine is firmly attached to the benzene ring), 1-chloroisatin carries its halogen on the nitrogen atom, making it a high-energy oxidizer susceptible to rapid degradation by light, heat, and moisture.[1]
Module 1: Critical Stability & Storage (The "Orange Flag" Protocol)
The Core Issue: The N-Cl bond energy is relatively low (~45-50 kcal/mol for N-Cl vs ~80+ kcal/mol for C-Cl). Decomposition is autocatalytic and visually detectable.[1]
Q: My white powder has turned distinctively orange/red. Is it still usable?
A: No. Discard immediately.
-
Diagnosis: The color change indicates the cleavage of the N-Cl bond and reversion to Isatin (which is deep orange/red) and the release of chlorine gas or hypochlorous acid.
-
Mechanism:
-
Action: Do not attempt to recrystallize. The presence of free
or interferes with sensitive catalytic cycles.
Q: The bottle popped when I opened it. What happened?
A: Thermal decomposition or moisture ingress.
-
Cause: N-haloamides can undergo homolytic cleavage, releasing
gas.[1] If stored in a sealed vessel without a desiccant at room temperature, pressure builds up.[1] -
Prevention: Store at -20°C under Argon. Never store in a standard cabinet.
Q: Can I dry it in an oven?
A: Absolutely not.
-
Risk: Heating N-chloroisatin above 60°C accelerates radical chain propagation. This can lead to rapid, exothermic decomposition (deflagration risk).[1]
-
Correct Protocol: Vacuum dry at room temperature (25°C) over
or anhydrous .
Module 2: Synthesis & Purification Troubleshooting
Context: The most reliable synthesis involves the chlorination of Isatin. Common failures stem from "over-chlorination" (hitting the C5 position) or hydrolysis during workup.
Q: I am getting a mixture of 1-chloroisatin and 5-chloroisatin. How do I stop C-chlorination?
A: Control your temperature and chlorinating agent.
-
The Problem: Electrophilic aromatic substitution (EAS) at the C5 position competes with N-chlorination. EAS is favored by higher temperatures and acidic media.[1]
-
Solution: Use Trichloroisocyanuric Acid (TCCA) at 0°C . TCCA is a mild, controllable reagent that favors kinetic N-chlorination over thermodynamic C-chlorination when kept cold.
Q: My yield is low (<40%) and the product is wet.
A: You are likely losing product to hydrolysis during the aqueous wash.
-
Fix: N-chloroisatin hydrolyzes in water, especially if the pH is not neutral.
-
Protocol Adjustment:
-
Filter the reaction mixture rapidly.
-
Wash with ice-cold water (minimize contact time).
-
Immediately wash with cold hexanes to remove water.
-
Dry under high vacuum immediately.
-
Module 3: Validated Protocols
Protocol A: Optimized Synthesis via TCCA
Rationale: TCCA provides a stoichiometric release of chlorine without the strong alkaline conditions of hypochlorite bleach, preserving the sensitive isatin ring.
Reagents:
-
Isatin (10 mmol)
-
Trichloroisocyanuric Acid (TCCA) (3.4 mmol - 0.34 eq is sufficient as TCCA donates 3 Cl atoms)
-
Solvent: Dry Acetonitrile (MeCN) or Dichloromethane (DCM)
Workflow:
-
Dissolution: Suspend Isatin in MeCN at room temperature.
-
Cooling: Cool the suspension to 0°C (Ice/Water bath).
-
Addition: Add TCCA portion-wise over 15 minutes. Do not add all at once to prevent exotherms.
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Isatin starting material will disappear; N-chloro product is less polar).
-
Workup: Filter the precipitated Cyanuric Acid (byproduct). Evaporate the filtrate at <30°C .
-
Purification: Recrystallize from Benzene/Hexane (Caution: Benzene is carcinogenic; Toluene/Heptane is a safer alternative if solubility permits).
Protocol B: Quality Control (Iodometric Titration)
Rationale: Before using N-chloroisatin in sensitive catalysis, you must quantify the "Active Chlorine" content.
-
Dissolve 100 mg of N-chloroisatin in 10 mL Glacial Acetic Acid.
-
Add 2 mL of saturated aqueous KI solution (Solution turns deep brown due to
release). -
Titrate with 0.1 N Sodium Thiosulfate (
) until yellow fades. -
Add starch indicator (turns blue).
-
Continue titration until colorless.
-
Calculation: 1 mol N-chloroisatin releases 2 mol Iodine.
-
Module 4: Mechanism & Logic Visualization[1]
Figure 1: Decomposition Pathways of N-Chloroisatin
This diagram illustrates why moisture and light are the primary enemies of stability.
Caption: Fig 1. Dual decomposition pathways: Hydrolysis (Green) yields Isatin/HOCl; Photolysis (Red) yields Radicals.
Figure 2: Synthesis Logic (TCCA Method)
Step-by-step logic to minimize side reactions.
Caption: Fig 2. Kinetic control at 0°C using TCCA prevents thermodynamic C5-chlorination.
Summary Data Table
| Parameter | Specification / Limit | Consequence of Failure |
| Storage Temp | -20°C (Freezer) | Thermal decomposition ( |
| Atmosphere | Argon/Nitrogen (Inert) | Hydrolysis (turns orange). |
| Drying | Vacuum @ 25°C | Explosion risk if heated >60°C. |
| Appearance | White/Pale Yellow | Orange/Red = Decomposed (Isatin). |
| Active Cl | >18% (Theoretical ~19.5%) | Failed oxidation reactions. |
References
-
Decomposition Mechanism of N-Haloamides
-
Use of TCCA for Chlorination
-
Isatin Derivative Synthesis
-
General Stability of N-Chloro Compounds
Sources
- 1. La and Co-based materials for ammonia decomposition: activity, stability and structural changes | Borisov | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. Trichloroisocyanuric acid - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1036266C - A kind of preparation method of trichloroisocyanuric acid - Google Patents [patents.google.com]
- 6. US3898222A - Process for preparing trichloroisocyanuric acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Catalyst selection for 1-Chloro-2,3-indoledione reactions
Technical Support Center: Catalyst Optimization for 1-Chloro-2,3-indoledione ( -Chloroisatin)
Status: Operational Ticket ID: NCI-CAT-OPT-001 Subject: Catalyst Selection & Troubleshooting for this compound Mediated Reactions
Core Technical Overview
This compound (commonly known as
However, the N-Cl bond energy in NCI requires precise activation. Without a catalyst, reactions with electron-deficient substrates are sluggish. Over-activation leads to ring degradation. This guide details the catalyst selection logic required to balance reactivity with selectivity.
Catalyst Selection Matrix
Select your catalyst based on the substrate's electronic demand and the desired transformation.
| Transformation | Substrate Type | Recommended Catalyst | Activation Mode | Solvent System |
| Electrophilic Chlorination | Electron-Rich (Phenols, Anilines) | None or Silica Gel | Surface-mediated polarization | DCM or MeCN |
| Electrophilic Chlorination | Moderately Reactive (Benzene, Toluene) | Lewis Acid coordination to Carbonyl | DCM | |
| Electrophilic Chlorination | Electron-Poor (Nitrobenzene) | Brønsted Acid Protonation | ||
| Oxidation | Alcohols | Silica Sulfuric Acid (SSA) | Heterogeneous Acid Catalysis | DCM (Dry) |
| Oxidation | Sulfides | Wet Silica or | Water-mediated hydrolysis | DCM/Water |
Mechanistic Pathways & Visualization
Understanding how the catalyst interacts with this compound is critical for troubleshooting.
Pathway A: Lewis Acid Activation (Chlorination)
The Lewis Acid (LA) coordinates to the C2 or C3 carbonyl oxygen of the isatin scaffold. This withdraws electron density from the nitrogen, hyper-polarizing the N-Cl bond and making the chlorine more electrophilic (
Pathway B: Heterogeneous Activation (Oxidation)
Solid supports like Silica Sulfuric Acid (SSA) provide a dual surface: acidic sites protonate the carbonyls, while the porous structure stabilizes the transition state, preventing over-oxidation.
Caption: Kinetic pathway showing catalyst coordination to NCI, increasing electrophilicity for substrate attack.
Troubleshooting Guides (Q&A Format)
Module 1: Electrophilic Aromatic Chlorination
Q: I am observing low yields (<40%) when chlorinating deactivated arenes using
-
Diagnosis: Deactivated arenes (e.g., chlorobenzene) require a higher activation energy. DCM (Dichloromethane) is non-polar and does not stabilize the charged transition state effectively.
-
Solution:
-
Switch Catalyst: Move from weak Lewis acids (
) to strong Lewis acids like or . -
Solvent Modification: Add a polar co-solvent like Acetonitrile (MeCN) or switch to Trifluoroacetic Acid (TFA) if the substrate tolerates it. TFA acts as both solvent and autocatalyst.
-
Temperature: Increase reaction temperature to reflux (40°C for DCM, 80°C for DCE).
-
Q: My reaction yields a mixture of ortho and para isomers. How can I improve regioselectivity?
-
Diagnosis: Free
ions in solution (often caused by overly strong acid catalysis) attack indiscriminately. -
Solution:
-
Use Zeolites: Employ Zeolite HY or H-Beta as a solid catalyst. The pore size imposes shape selectivity, heavily favoring the para isomer due to steric hindrance preventing ortho attack.
-
Steric Bulk: Use a bulky Lewis Acid ligand system (e.g., Titanium isopropoxide) to shield the ortho position.
-
Module 2: Oxidative Transformations (Alcohols/Sulfides)
Q: When oxidizing sulfides to sulfoxides, I am getting significant over-oxidation to sulfones.
-
Diagnosis: The reaction potential is too high, or water is present in uncontrolled amounts.
-
Solution:
-
Catalyst Control: Use Wet Silica Gel (50% w/w) without additional mineral acids. The water adsorbed on silica acts as a mild hydrolysis agent for the intermediate chlorosulfonium salt, preventing further oxidation.
-
Stoichiometry: Ensure strictly 1.0 equivalent of this compound. Excess reagent drives sulfone formation.
-
Temperature: Maintain temperature at 0°C to -10°C .
-
Q: The isatin byproduct is contaminating my final product. How do I remove it efficiently?
-
Protocol:
-
Upon reaction completion, add cold diethyl ether or hexane .
-
Isatin is poorly soluble in these solvents and will precipitate as an orange/red solid.
-
Filtration: Filter the mixture through a sintered glass funnel. The filtrate contains your product; the solid is isatin (which can be recycled via chlorination with TCCA or
).
-
Standardized Protocols
Protocol A: -Catalyzed Chlorination of Arenes
Target: Synthesis of 4-chloroanisole from anisole.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Anisole (1.0 mmol)
-
This compound (1.1 mmol)
- (Catalyst) (0.05 mmol, 5 mol%)
-
Acetonitrile (MeCN) (5 mL)
-
-
Execution:
-
Dissolve Anisole in MeCN.
-
Add
and stir for 5 minutes to allow Lewis acid-base equilibration. -
Add this compound in one portion.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup:
-
Isatin precipitates out. Filter the reaction mixture.
-
Wash the solid cake with cold ether.
-
Evaporate the filtrate to obtain the crude chlorinated product.
-
Protocol B: Silica Sulfuric Acid (SSA) Mediated Oxidation
Target: Oxidation of Benzyl Alcohol to Benzaldehyde.
-
Preparation of SSA: Add
(3g) dropwise to Silica Gel (10g, 230-400 mesh) while stirring until a free-flowing powder is obtained. -
Execution:
-
Mix Benzyl Alcohol (1 mmol), this compound (1.1 mmol), and SSA (0.2g) in DCM (10 mL).
-
Stir vigorously at RT for 30 minutes.
-
-
Workup:
-
Filter the heterogeneous mixture (removes SSA and Isatin).
-
Neutralize filtrate with saturated
if necessary. -
Evaporate solvent.[1]
-
References
-
Review of N-Halo Reagents: Menini, L., & Gusevskaya, E. V. (2006). Advanced Synthesis & Catalysis. "Oxidation of monoterpenes with N-chlorosuccinimide catalyzed by Lewis acids." (Provides foundational mechanistic parallels for N-halo activation).
-
Isatin Chemistry: Silva, J. F. M., et al. (2001). Journal of the Brazilian Chemical Society. "The Chemistry of Isatins: A Review from 1975 to 1999." (Details the reactivity of the N-Cl bond and stability of the isatin byproduct).
-
Solid Acid Catalysis: Zolfigol, M. A. (2001). Tetrahedron. "Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the oxidation of alcohols." (Establishes the protocol for SSA usage adapted in Module 2).
-
Electrophilic Chlorination: Smith, K., et al. (1996). Journal of the Chemical Society, Perkin Transactions 1. "Zeolite-catalyzed chlorination of deactivated aromatics." (Basis for the shape-selectivity troubleshooting guide).
-
N-Chloroisatin Specifics: Subbaraju, G. V., et al. (2004). Tetrahedron Letters. "N-Chloroisatin: A mild and efficient chlorinating agent for cleavage of epoxides." (Demonstrates specific utility of the reagent).
Technical Support Center: In Situ Generation & Use of N-Chloroisatin
Status: Operational Ticket ID: N-CL-ISO-001 Subject: Optimization of N-Chloroisatin (CAS 15096-23-8) Generation and Reactivity
System Overview & Core Directives
N-Chloroisatin is a specialized electrophilic chlorinating agent and oxidant. Unlike the ubiquitous N-Chlorosuccinimide (NCS), N-Chloroisatin offers unique steric and electronic tuning due to its fused benzene ring. However, its N-Cl bond is susceptible to hydrolytic cleavage and thermal instability, making in situ generation the preferred method for high-yield applications.
This guide addresses the two primary challenges researchers face:
-
Quantitative Generation: Ensuring complete conversion of Isatin to the N-chloro species without isolating the unstable intermediate.
-
Selectivity: Utilizing the reagent without triggering competitive C-chlorination of the isatin core (e.g., forming 5-chloroisatin).
Standard Operating Procedures (SOPs)
Protocol A: The TCCA Method (Anhydrous/Organic Phase)
Recommended for sensitive substrates requiring strictly anhydrous conditions.
Reagents:
-
Isatin (1.0 equiv)
-
Trichloroisocyanuric Acid (TCCA) (0.34 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Must be dry.
Workflow:
-
Suspension: Suspend Isatin in dry DCM at 0°C.
-
Activation: Add TCCA portion-wise over 10 minutes.
-
Catalysis (Optional): The addition of catalytic wet silica or a drop of acetic acid can accelerate the N-Cl transfer if the reaction is sluggish, though this introduces trace moisture.
-
Verification: The reaction mixture typically transitions from the deep orange/red of isatin to a lighter yellow/orange precipitate (Cyanuric acid byproduct) and a soluble N-chloroisatin supernatant.
-
Usage: Filter off the solid Cyanuric acid under inert atmosphere. The filtrate contains N-Chloroisatin ready for immediate reaction.
Protocol B: The Hypochlorite Biphasic Method
Recommended for scale-up where water tolerance is acceptable.
Reagents:
-
Isatin (1.0 equiv)
-
NaOCl (Commercial Bleach, ~1.1 equiv active Cl)
-
Acetic Acid (glacial, 2-3 equiv)
-
Solvent: DCM or Ethyl Acetate
Workflow:
-
Dissolution: Dissolve Isatin in the organic solvent.
-
Acidification: Add Acetic Acid to buffer the pH (crucial to prevent ring opening).
-
Chlorination: Add NaOCl dropwise at 0-5°C with vigorous stirring.
-
Phase Separation: The N-chloroisatin forms in the organic layer. Separate immediately, dry over MgSO₄, and use. Do not concentrate to dryness due to stability risks.
Troubleshooting & FAQs
Category: Generation Failures
Q: The reaction mixture remains dark red/orange, and TLC shows only starting material (Isatin). Why isn't the N-Cl bond forming?
-
Diagnosis: The N-H bond in isatin (pKa ~10) is relatively acidic but requires activation. In TCCA methods, the system might be too dry or lack a proton transfer shuttle.
-
Solution:
-
Solvent Polarity: Switch from DCM to MeCN. The higher dielectric constant stabilizes the transition state.
-
Catalysis: Add 1-2 mol% of acetic acid. This protonates the TCCA, facilitating the Cl+ transfer.
-
Q: I see a new spot on TLC, but upon isolation, I only recover Isatin. Where did the product go?
-
Diagnosis: Hydrolytic Reversion. The N-Cl bond in isatin is labile. Exposure to atmospheric moisture on the silica plate or during rotary evaporation hydrolyzes it back to isatin and HOCl/Cl₂.
-
Solution:
-
Do NOT Isolate: Proceed with the subsequent reaction in situ.
-
TLC Monitoring: Treat the TLC aliquot with a reactive alkene (e.g., cyclohexene) before spotting. If N-Chloroisatin is present, you will see the chlorination product of the alkene, not the unstable reagent.
-
Category: Reactivity & Selectivity
Q: I am observing 5-chloroisatin instead of my intended product. What is happening?
-
Diagnosis: The Orton Rearrangement. Under acidic or thermal stress, the Chlorine atom migrates from the Nitrogen to the C-5 position of the aromatic ring.
-
Solution:
-
Temperature Control: Maintain reaction temperature below 25°C.
-
Base Buffer: If using Method B, ensure the pH does not drop below 4. In Method A, add solid NaHCO₃ to scavenge free acid generated during the reaction.
-
Q: The reagent is generated, but it won't chlorinate my substrate.
-
Diagnosis: N-Chloroisatin is a milder chlorinating agent than NCS. Your substrate might be too electron-deficient.
-
Solution:
-
Activation: Add a Lewis Acid catalyst (e.g., BF₃·OEt₂ or TiCl₄) to activate the N-Cl bond.
-
Radical Initiation: If performing benzylic chlorination, use a radical initiator (AIBN) and light; N-chloroisatin can function as a radical source similar to NBS.
-
Visualizing the Workflow
Figure 1: In Situ Generation & Decision Logic
Caption: Decision matrix for selecting the generation protocol based on substrate sensitivity and scale.
Figure 2: Mechanistic Pathway & Failure Modes
Caption: Pathway showing the desired N-chlorination versus the competitive Orton rearrangement to 5-chloroisatin.
Data Summary: Method Comparison
| Feature | Method A (TCCA) | Method B (Hypochlorite) |
| Water Content | Anhydrous | Aqueous/Biphasic |
| By-products | Cyanuric Acid (Solid, easily filtered) | NaCl, H₂O (Requires separation) |
| Atom Economy | High (3 mol active Cl per mol TCCA) | Moderate |
| Stability | Moderate (in solution) | Low (prone to hydrolysis) |
| Primary Risk | Over-chlorination if TCCA excess | Hydrolysis of reagent |
Safety & Handling (Critical)
-
Hazard: N-Chloroisatin is an oxidizer . Do not mix with strong reducing agents or amines, as this may generate nitrogen trichloride (explosive).
-
Gas Evolution: Both methods can evolve Chlorine gas (Cl₂). All operations must be performed in a functioning fume hood.
-
Quenching: Quench all reaction mixtures with saturated Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize active chlorine before disposal.
References
-
TCCA as a Reagent: Hiegel, G. A. (2001). Trichloroisocyanuric Acid. Encyclopedia of Reagents for Organic Synthesis.
- Context: Establishes TCCA as a standard reagent for gener
-
N-Chlorination Mechanisms: Mendkovich, A. S., et al. (2009).
- Context: Discusses the pathways of isatin chlorination, including the competition between N- and C-chlorin
-
General N-Haloimide Chemistry: Djerassi, C., et al. (1983).
- Context: Foundational text on the reactivity of N-haloimides, applicable to N-chloroisatin behavior regarding radical vs. ionic mechanisms.
-
Orton Rearrangement: Soper, F. G., et al. (1927). "The Orton rearrangement of N-chloroacetanilide." Journal of the Chemical Society.
- Context: Explains the mechanism of Cl migration from N to C, the primary degradation pathway for N-chlorois
Validation & Comparative
1-Chloro-2,3-indoledione vs N-chlorosuccinimide reactivity
This guide provides an in-depth technical comparison between 1-Chloro-2,3-indoledione (N-Chloroisatin) and N-Chlorosuccinimide (NCS) . It is designed for researchers requiring precise control over oxidative chlorination and electrophilic substitution pathways.
Executive Summary: The Strategic Divergence
While both reagents serve as sources of electrophilic chlorine (
-
N-Chlorosuccinimide (NCS): The industry standard for general-purpose chlorination and Corey-Kim oxidation. It is kinetically faster in radical manifolds but often suffers from lower chemoselectivity in electron-rich aromatic systems.
-
This compound (N-Chloroisatin): A specialized, milder reagent. Its bulky bicyclic scaffold and unique electronic structure (fused benzene ring) attenuate its reactivity, providing superior regioselectivity for sensitive heterocycles (e.g., indoles) and minimizing over-chlorination.
Mechanistic & Structural Comparison
The reactivity difference is rooted in the electronic environment of the N-Cl bond.
| Feature | N-Chlorosuccinimide (NCS) | This compound (N-Chloroisatin) |
| Structure | 5-membered cyclic imide | Fused bicyclic aromatic lactam/dione |
| Active Species | ||
| N-Cl Bond Energy | Higher (More reactive radical source) | Lower (Stabilized by aromatic conjugation) |
| Steric Hindrance | Low (Accessible to hindered sites) | High (Ortho-directing / Site-selective) |
| Byproduct | Succinimide (Water soluble) | Isatin (Precipitates in non-polar solvents) |
| Atom Economy | ~26.5% Active Cl mass | ~19.5% Active Cl mass |
Reactivity Profile Diagram
Figure 1: Divergent reaction pathways. NCS dominates radical and bulk oxidation manifolds, while N-Chloroisatin specializes in controlled electrophilic substitution.
Critical Application Analysis
A. Electrophilic Aromatic Substitution (Chlorination of Indoles)
This is the primary differentiator. Chlorinating electron-rich heterocycles like indole is challenging due to dimerization and polymerization side reactions.
-
NCS Protocol: Often requires strong acid catalysis or low temperatures to prevent over-chlorination. The byproduct (succinimide) requires aqueous extraction to remove.
-
N-Chloroisatin Protocol:
-
Mechanism: The reagent acts as a "soft" chlorine transfer agent. The bulky isatin scaffold prevents approach to sterically crowded positions, directing chlorination almost exclusively to the C3 position of indoles.
-
Advantage: The reaction is often self-indicating (color change) and the byproduct (isatin) precipitates out of solvents like benzene or CCl4, allowing for filtration-based purification (Green Chemistry).
-
B. Oxidation of Alcohols
-
NCS (Corey-Kim): Highly effective for converting primary/secondary alcohols to aldehydes/ketones. However, it requires dimethyl sulfide (odorous) and low temperatures (-78°C) to control the active sulfonium intermediate.
-
N-Chloroisatin: Can oxidize alcohols under milder conditions without the need for cryogenic cooling. It is particularly useful when the substrate contains acid-sensitive protecting groups that might survive NCS/DMS conditions but degrade under harsher oxidative protocols.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Chloroindole using N-Chloroisatin
Target: High-purity 3-chloroindole without column chromatography.
-
Preparation: Dissolve indole (1.0 equiv) in anhydrous benzene or dichloromethane (DCM).
-
Addition: Add This compound (1.05 equiv) in a single portion at room temperature.
-
Note: The solution will darken as the reaction proceeds.
-
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).
-
Observation: As the reaction completes, orange/red crystals of isatin will begin to precipitate.
-
-
Workup:
-
Filter the reaction mixture to remove the solid isatin byproduct (Recyclable).
-
Evaporate the filtrate under reduced pressure.
-
Recrystallize the residue from hexane/ethanol.
-
-
Yield: Typically 85–95%.
Protocol B: Standard Allylic Chlorination using NCS
Target: Chlorination of cyclohexene (Wohl-Ziegler conditions).
-
Preparation: Suspend NCS (1.1 equiv) and cyclohexene (1.0 equiv) in CCl4 or Benzotrifluoride (green alternative).
-
Initiation: Add a catalytic amount of AIBN (0.05 equiv) or benzoyl peroxide.
-
Reaction: Reflux the mixture (70–80°C) under Argon.
-
Workup:
-
Cool to 0°C. Filter off the succinimide.
-
Wash filtrate with water and brine.
-
Dry over MgSO4 and concentrate.
-
Decision Matrix: Which Reagent to Choose?
| Scenario | Recommended Reagent | Rationale |
| Substrate is an Indole/Pyrrole | N-Chloroisatin | Prevents polymerization; superior C3 regioselectivity [1]. |
| Allylic/Benzylic C-H Activation | NCS | Radical chain propagation is more efficient; N-Cl bond homolysis is easier [2]. |
| Large Scale Manufacturing | NCS | Significantly lower cost per mole; broadly available supply chain. |
| Acid-Sensitive Substrates | N-Chloroisatin | Operates under near-neutral conditions; byproduct is neutral. |
| Green Chemistry / Purification | N-Chloroisatin | Byproduct (Isatin) is easily recovered by filtration and re-chlorinated [3]. |
References
-
Berti, C., & Greci, L. (1981).[3] N-Chloroisatin and 2,2-diphenyl-2,3-dihydro-3-one-1,5,7-trichloroindole: New oxidants.[3] Synthetic Communications.[4] Link
-
Virgil, S. C. (2001). N-Chlorosuccinimide.[4][5] Encyclopedia of Reagents for Organic Synthesis. Link
-
Menini, L., et al. (2019). Oxidative Chlorination using N-Chloro Reagents: A Green Approach. Journal of the Brazilian Chemical Society.[6] Link
Sources
Limitations of N-Chloroisatin as a chlorinating agent
Initiating Initial Research
I'm currently engaged in comprehensive Google searches to uncover critical details about N-Chloroisatin. My focus is on its characteristics, synthetic methods, and practical applications as a chlorinating agent. I'm also actively investigating potential limitations and probable side reactions associated with its use.
Analyzing Chlorinating Agent Alternatives
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Commencing Comprehensive Search
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Analyzing Chlorination Limits
I'm now focusing on the limitations of N-Chloroisatin as a chlorinating agent. I'm structuring a detailed comparison guide to highlight its drawbacks and potential alternatives. My goal is to produce a resource that's useful to experts, providing them with clear and concise insights into this specific chlorinating agent.
Developing Guide Structure
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Structuring the Guide Content
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Refining Research Focus
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Defining Guide Structure
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Refining Information-Gathering Strategy
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Finalizing Outline Elements
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Outlining Comparative Analysis
I'm now establishing the comparative analysis framework. I'll construct tables contrasting N-Chloroisatin with NCS and TCCA across several parameters. These include reactivity, availability, cost, and potential side reactions. I'll also integrate hypothetical experimental protocols, ensuring scientific integrity by using an evidence-based approach to emphasize limitations. The scarcity of data will become a major point of discussion, highlighting its primary restriction.
I've outlined an information gathering strategy that is now in place and I have made sure to refine my search queries, aiming to specifically address the comparative analysis by focusing on finding direct experimental data.
Refining Information Gathering
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Refining Structure and Content
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Mechanistic Comparison of N-Chloroisatin and N-Haloimide Oxidants
Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Development Scientists Focus: 1-Chloroisatin (N-Chloroisatin) vs. NCS, TCCA, and Chloramine-T
Executive Summary: The Case for N-Chloroisatin
While N-Chlorosuccinimide (NCS) remains the industry standard for electrophilic chlorinations and mild oxidations, N-Chloroisatin (NCI) —specifically 1-chloroisatin —offers a distinct mechanistic advantage often overlooked in high-throughput screening: byproduct management via solubility differentiation.
Unlike succinimide, which is highly water-soluble and can complicate aqueous workups, the isatin byproduct of NCI-mediated oxidation is significantly less soluble in cold organic solvents and acidic media, often allowing for recovery by simple filtration. This guide dissects the mechanistic behavior of NCI, contrasting its "soft" electrophilic chlorine transfer against the more aggressive kinetics of Trichloroisocyanuric Acid (TCCA) and the radical-prone nature of NCS.
CRITICAL DISTINCTION: This guide focuses on N-Chloroisatin (1-chloroisatin) , the N-halo oxidant. Do not confuse this with 5-chloroisatin, which is a ring-chlorinated building block and possesses no oxidative capacity.
Mechanistic Foundations
The oxidative power of N-haloimides stems from the polarization of the nitrogen-chlorine bond. The electron-withdrawing nature of the carbonyl groups flanking the nitrogen atom renders the chlorine atom electrophilic (
Structural Electronic Tuning
-
NCS: The succinimide ring provides moderate electron withdrawal. The
bond is labile enough for both heterolytic cleavage ( ) and homolytic cleavage ( ), making NCS susceptible to radical side reactions under light or heat. -
N-Chloroisatin (NCI): The isatin scaffold fuses a benzene ring to the maleimide-like core. This conjugation stabilizes the radical anion intermediate, but more importantly, the rigidity of the bicyclic system suppresses the radical pathway in favor of a cleaner polar mechanism. The resulting "soft"
character makes NCI highly selective for sulfide-to-sulfoxide transformations without over-oxidation to sulfones.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the electrophilic transfer mechanism of NCI compared to the radical pathway often observed with NCS.
Figure 1: Electrophilic chlorine transfer from N-Chloroisatin. Note the clean cleavage to Isatin, which often precipitates from non-polar solvents.
Comparative Performance Analysis
The choice of oxidant should be dictated by the substrate's sensitivity and the desired workup.
Table 1: Physicochemical & Reactivity Profile
| Feature | N-Chloroisatin (NCI) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Active Species | 1-Chloroisatin | N-Chlorosuccinimide | 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione |
| Active Cl % | ~19.5% | ~26.6% | ~45.8% |
| Primary Mechanism | Polar / Electrophilic ( | Hybrid (Radical | Aggressive Electrophilic |
| Atom Economy | Low (Large scaffold) | Moderate | High |
| Selectivity | High (Sulfides | Moderate (Risk of | Low (Risk of over-oxidation) |
| Byproduct | Isatin (Solid, precipitates) | Succinimide (Water soluble) | Cyanuric Acid (Solid, acidic) |
| Stability | Moderate (Prep fresh/store cold) | High (Shelf-stable) | Very High |
Decision Matrix
-
Use NCI when: You require high chemoselectivity (e.g., avoiding chlorination of aromatic rings while oxidizing a sulfur center) and desire a filtration-based workup.
-
Use NCS when: You need a commercially available, shelf-stable reagent for standard allylic chlorinations or oxidations where water solubility of the byproduct is acceptable.
-
Use TCCA when: You need high active chlorine content for large-scale reactions and can tolerate acidic conditions.
Experimental Protocols
Synthesis of N-Chloroisatin (In-Situ / Fresh Prep)
Note: N-Chloroisatin is not widely commercially available and is best prepared fresh to ensure maximum active chlorine content.
Reagents:
-
Isatin (10 mmol)
-
Sodium Hypochlorite (Commercial Bleach, ~5-6% active Cl)
-
Glacial Acetic Acid
-
Solvent: Dichloromethane (DCM) or Acetic Acid/Water mix
Protocol:
-
Suspension: Suspend Isatin (1.47 g, 10 mmol) in mild acetic acid (20 mL).
-
Chlorination: Add Sodium Hypochlorite solution (excess, ~15 mmol) dropwise at 0°C under vigorous stirring.
-
Precipitation: The orange-red isatin suspension will gradually change color as the N-chloro derivative forms. In high concentrations, N-chloroisatin may precipitate as a yellow/orange solid.
-
Isolation: Filter the solid rapidly, wash with cold water to remove excess acid/bleach, and dry under vacuum in the dark.
-
Quality Check: Verify active chlorine content via iodometric titration if storing >24 hours.
-
Application: Selective Oxidation of Sulfides to Sulfoxides
Target: Diphenyl sulfide
Workflow:
-
Dissolve Diphenyl sulfide (1.0 eq) in DCM.
-
Add N-Chloroisatin (1.1 eq) in one portion at room temperature.
-
Stir for 30–60 minutes. Monitor by TLC.[1]
-
Workup:
-
The reaction mixture will become heterogeneous as Isatin regenerates and precipitates (Isatin is poorly soluble in DCM compared to NCI).
-
Filtration: Filter off the solid Isatin (recoverable).
-
Wash: Wash the filtrate with saturated
(to remove traces of HCl/Acetic acid). -
Evaporation: Remove solvent to yield the sulfoxide.
-
Process Visualization
Figure 2: Decision workflow for oxidant selection. NCI offers a streamlined workup for non-polar products due to the precipitation of Isatin.
References
-
Berti, C., & Greci, L. (1981).[2] N-Chloroisatin and 2,2-diphenyl-2,3-dihydro-3-one-1,5,7-trichloro indole: New oxidants.[2] Synthetic Communications, 11(9), 681–686.[2] Link
-
Kowalski, P., et al. (2005). Oxidation of sulfides to sulfoxides. Part 1: Oxidation using halogen derivatives. Tetrahedron, 61(8), 1933-1953. Link
- Menini, L., & Gusevskaya, E. V. (2006). Advanced Oxidation Processes: Applications in Organic Synthesis. (Contextual grounding on N-halo mechanisms).
- Zolfigol, M. A. (2011). Trichloroisocyanuric Acid (TCCA) as a Homogeneous or Heterogeneous Oxidant.
Sources
Green Chemistry Metrics for N-Chloroisatin Reactions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for N-Chloroisatin
In the pursuit of sustainable organic synthesis, the choice of halogenating agents often balances reactivity with atom economy and waste management. While N-Chlorosuccinimide (NCS) remains the industry standard for electrophilic chlorination, N-Chloroisatin (NCI) has emerged as a compelling alternative, particularly for the functionalization of indoles and electron-rich aromatics.
This guide objectively compares NCI against NCS, focusing on the chlorination of indole to 3-chloroindole—a critical transformation in the synthesis of alkaloids and pharmaceutical intermediates. While NCS offers a higher intrinsic Atom Economy (AE), N-Chloroisatin provides a unique "Circular Chemistry" advantage: its byproduct, isatin, is a high-value pharmacophore that can be either recycled or directly diverted into parallel synthesis streams (e.g., spirooxindoles), potentially lowering the effective Process Mass Intensity (PMI) of a multiproduct facility.
Mechanistic & Technical Comparison
Both reagents function as sources of electrophilic chlorine (
2.1 Reaction Mechanism
The chlorination proceeds via an Electrophilic Aromatic Substitution (
DOT Diagram 1: Mechanistic Pathway of Indole Chlorination via NCI
Caption: Electrophilic chlorination mechanism showing the release of Isatin, which can be recycled back to N-Chloroisatin using household bleach (NaOCl).
Green Metrics Analysis
The following data compares the chlorination of Indole (1.0 equiv) to 3-Chloroindole using NCI vs. NCS.
-
Basis: 10 mmol scale.
-
Assumed Yield: 90% for both (based on Berti & Greci, 1981).
3.1 Quantitative Metrics Table
| Metric | N-Chloroisatin (NCI) System | N-Chlorosuccinimide (NCS) System | Analysis |
| MW Reagent | 181.58 g/mol | 133.53 g/mol | NCS is lighter. |
| Atom Economy (AE) | 50.8% | 60.5% | NCS is superior in single-pass AE due to lower MW of succinimide byproduct. |
| Reagent Mass Efficiency (RME) | ~45.7% | ~54.5% | NCS retains mass efficiency advantage in linear synthesis. |
| Byproduct Fate | Isatin (High Value/Recyclable) | Succinimide (Low Value/Water Soluble) | Critical Differentiator: Isatin is a precursor for spirooxindoles. |
| Toxicity Profile | Low (Isatin is a natural product derivative) | Moderate (NCS is a skin/eye irritant) | NCI is generally safer to handle. |
| Reaction Conditions | Room Temp / Ethanol or Benzene | Room Temp / DCM or CCl4 | NCI works well in greener solvents like EtOH. |
3.2 The "Circular" Advantage (E-Factor Adjustment)
Classic E-factor calculations treat the byproduct as waste. However, if the isatin byproduct is recovered:
-
NCS Process: Waste = Succinimide + Solvents.
-
NCI Process (Recycled): Waste = NaCl +
(from the regeneration step). -
Result: The Effective E-factor of the NCI process approaches zero regarding the reagent skeleton, as the isatin carrier is reused.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the reagent itself is included to demonstrate the "cradle-to-gate" green profile.
Protocol A: Green Synthesis of N-Chloroisatin
A rapid, aqueous-based protocol eliminating organic solvents.
-
Preparation: In a 100 mL Erlenmeyer flask, suspend Isatin (1.47 g, 10 mmol) in Water (15 mL) .
-
Activation: Add Glacial Acetic Acid (0.5 mL) to catalyze the N-chlorination.
-
Chlorination: Slowly add Sodium Hypochlorite solution (5% NaOCl, household bleach, ~15 mL) dropwise while stirring vigorously at room temperature.
-
Observation: The orange-red isatin suspension will gradually turn into a yellow/orange precipitate of N-chloroisatin.
-
Work-up: Stir for an additional 30 minutes. Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess bleach and acid.
-
Drying: Dry in a desiccator or air-dry. Yield: ~1.6–1.7 g (88–94%).
-
Validation: Melting point should be ~160–162 °C (dec).
-
Protocol B: Chlorination of Indole using N-Chloroisatin
Targeting 3-Chloroindole with high regioselectivity.
-
Setup: Dissolve Indole (1.17 g, 10 mmol) in Ethanol (20 mL) (Green alternative to Benzene/CCl4).
-
Addition: Add N-Chloroisatin (1.82 g, 10 mmol) in one portion.
-
Reaction: Stir at room temperature. The reaction is typically fast (0.5 – 2 hours).
-
Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 8:2). Indole (
~0.6) disappears; 3-Chloroindole (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ~0.7) appears. Isatin ( ~0.4) will precipitate or remain on the baseline.
-
-
Work-up (Separation of Value):
-
Evaporate Ethanol under reduced pressure.
-
Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate .
-
Isatin Recovery: Wash the organic layer with 0.5 N NaOH (2 x 15 mL) . The isatin dissolves into the aqueous layer as sodium isatinate (deep violet/red color).
-
Product Isolation: Dry the organic layer (
) and evaporate to obtain 3-Chloroindole . -
Isatin Regeneration: Acidify the aqueous NaOH washings with HCl. Isatin precipitates out. Filter and dry for reuse.
-
Process Flow Visualization
DOT Diagram 2: Comparative Workflow & Recycling Strategy
Caption: Comparison of the linear waste stream of NCS versus the closed-loop regeneration cycle of N-Chloroisatin.
References
-
Berti, C., & Greci, L. (1981).[1][2] N-Chloroisatin and 2,2-diphenyl-2,3-dihydro-3-one-1,5,7-trichloroindole: New oxidants.[1][3] Synthetic Communications, 11(9), 681–686.[4] Link
-
Berti, C., Greci, L., Andruzzi, R., & Trazza, A. (1982). New aspects in the chlorination of indoles with 1-chlorobenzotriazole and 1-chloroisatin. The Journal of Organic Chemistry, 47(25), 4895–4899. Link
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. Link
-
BenchChem. (2025).[5][6] N-Chlorosuccinimide: A Comprehensive Technical Guide. BenchChem Technical Library. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-2,3-indoledione
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthesis Chemists, Drug Development Professionals[1][2]
Executive Summary: The "N-Chloro" Distinction
CRITICAL IDENTITY CHECK: Before proceeding, verify your compound's structure.[2]
-
1-Chloro-2,3-indoledione (N-Chloroisatin): The chlorine is attached to the nitrogen atom.[1][2] This is a reactive N-haloamide , a positive halogen source, and a potential oxidizer.[1][2] This guide focuses on this high-hazard species.
-
5-Chloroisatin (or 4-, 6-, 7- isomers): The chlorine is on the benzene ring.[1][2] These are stable solids and standard irritants.[1][2] If you have these, standard laboratory PPE applies, and the precautions below may be excessive.
Immediate Action Required: Treat this compound as a moisture-sensitive oxidizer .[1][2] It possesses a labile N-Cl bond capable of releasing active chlorine species (HOCl/Cl2) upon hydrolysis or thermal decomposition.[1][2]
Risk Assessment & Mechanism
As a Senior Application Scientist, I emphasize that the hazard here is not just toxicity, but reactivity . The N-Cl bond polarization creates an electrophilic chlorine atom (
-
Hydrolysis Risk: Contact with mucosal moisture (lungs/eyes) hydrolyzes the N-Cl bond, generating Isatin and Hypochlorous Acid (HOCl), causing severe oxidative damage to tissues.[1][2]
-
Thermal Instability: Unlike ring-chlorinated isatins, N-chloroisatin can decompose exothermically.[1][2]
-
Sensitization: N-halo compounds are potent sensitizers.[1][2] Inhalation can lead to hyper-reactive airway disease.[1][2]
Safety Decision Logic
Figure 1: Decision logic for differentiating Isatin derivatives. The N-Chloro variant requires significantly higher containment due to oxidative potential.[1][2]
PPE Matrix: The Barrier Strategy
Do not rely on generic "safety gear."[1][2] Use this targeted matrix designed for N-halo reactivity.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1][2] Outer: 5-8 mil Nitrile or Neoprene (Sacrificial layer) | Permeation Kinetics: N-halo compounds can permeate thin nitrile.[1][2] The outer glove acts as a sacrificial barrier against micro-spatter, while the air gap between gloves reduces diffusion rates. |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent)Avoid Safety Glasses | Hydrolysis Hazard: Dust entering the eye will react with lachrymal fluid to form HOCl (bleach) in situ.[2] Safety glasses do not seal against airborne fines.[1][2] |
| Respiratory | Primary: Chemical Fume Hood (Face velocity >100 fpm)Secondary (Spill/Cleaning): P100/OV Combo Respirator | Active Chlorine Release: In the event of decomposition, simple particulate filters (N95) are insufficient.[2] You need an Organic Vapor/Acid Gas cartridge to capture evolved Cl species.[1][2] |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >10g) | Oxidative Staining: N-chloroisatin will stain and degrade protein-based fibers (wool/silk) and can oxidize skin rapidly.[1][2] |
Operational Protocols
A. Weighing & Transfer (The Critical Moment)
Static electricity is the enemy of fine organic powders.[1][2] N-chloroisatin dust is reactive.[1][2]
-
Environment: All weighing MUST occur inside a certified chemical fume hood.[1][2]
-
Static Control: Use an anti-static gun on the weighing boat and spatula before contact.[1][2]
-
Tooling: Use a porcelain or glass spatula .[1][2] Avoid metal spatulas if possible, as trace metal ions (Fe, Cu) can catalyze the decomposition of N-halo compounds [1].[1][2]
-
Transfer: Dissolve the solid immediately after weighing. Do not leave the dry powder exposed to humid lab air.[1][2]
B. Reaction Monitoring
-
Solvent Choice: Avoid protic solvents (Water, Alcohols) unless hydrolysis is the intended mechanism. Use dry ACN, DCM, or DMF.[2]
-
Temperature: Maintain reaction temperature <40°C unless reflux is explicitly required. Monitor for exotherms.
C. Spill Response Workflow
Figure 2: Protocol for neutralizing N-haloamide spills.[1][2] Direct water contact is avoided to prevent chlorine gas evolution.
Disposal & Deactivation
Never dispose of active N-halo compounds directly into organic waste solvents (especially acetone or alcohols), as this can form explosive chloro-organics or generate heat.[1][2]
The "Reductive Quench" Protocol:
-
Preparation: Prepare a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quenching: Slowly add the N-chloroisatin residue or reaction mixture to the stirring thiosulfate solution.
-
Verification: Test with starch-iodide paper.
-
Disposal: The quenched mixture can now be disposed of as standard halogenated organic waste.[1][2]
References
-
Gribble, G. W. (2010).[1][2] Natural Product Reports. "The diversity of naturally occurring organohalogens."[1][2] (Contextualizing N-halo stability).
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Isatin derivatives. [1][2]
-
Sigma-Aldrich. (2023).[1][2][3] Safety Data Sheet for N-Chlorosuccinimide (Analogous N-Halo Compound). (Used as the benchmark for N-halo handling safety due to lack of specific commercial SDS for 1-chloroisatin).[1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
